TASIN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-15-7-11-19(12-8-15)16-9-13-20(14-10-16)24(21,22)18-5-3-17(23-2)4-6-18/h3-6,15-16H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBHYDPDIJQQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TASIN-1: A Targeted Approach to Colorectal Cancer Therapy Through Cholesterol Biosynthesis Inhibition
An In-depth Technical Guide on the Mechanism of Action of TASIN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Truncated APC Selective Inhibitor-1) is a novel small molecule that has emerged as a promising therapeutic agent for the treatment of colorectal cancer (CRC), particularly tumors harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. These mutations are present in over 80% of all colorectal cancers.[1] This technical guide delineates the intricate mechanism of action of this compound, focusing on its targeted inhibition of cholesterol biosynthesis and the subsequent induction of apoptosis in cancer cells. Through a comprehensive review of preclinical data, this document provides a detailed overview of the signaling pathways modulated by this compound, quantitative efficacy data, and methodologies for key experimental assays.
Introduction
Colorectal cancer remains a leading cause of cancer-related mortality worldwide. A hallmark of CRC is the frequent mutation of the APC tumor suppressor gene, which leads to the production of a truncated, non-functional protein.[2] While the role of APC in the Wnt signaling pathway is well-established, the development of therapies directly targeting mutant APC has been challenging. This compound was identified through high-throughput screening of over 200,000 small molecules for its selective cytotoxicity against CRC cells expressing truncated APC, while sparing cells with wild-type APC.[1][2] This selectivity presents a significant therapeutic window and a potential paradigm shift in the personalized treatment of CRC.
Mechanism of Action: Targeting Cholesterol Homeostasis
The primary mechanism of action of this compound is the targeted disruption of cholesterol biosynthesis.[3] This is achieved through the inhibition of a key enzyme in the cholesterol production pathway, leading to a cascade of cellular events that culminate in apoptotic cell death.
Direct Target: Emopamil-Binding Protein (EBP)
Biochemical studies have identified the emopamil-binding protein (EBP) as the direct molecular target of this compound.[2] EBP is an essential enzyme in the post-squalene portion of the cholesterol biosynthesis pathway, catalyzing the conversion of Δ8-sterols to Δ7-sterols. By inhibiting EBP, this compound effectively blocks the production of cholesterol.
Downstream Effects of EBP Inhibition
The inhibition of EBP by this compound initiates a series of downstream cellular events that selectively impact cancer cells with truncated APC:
-
Cholesterol Depletion: The most immediate consequence of EBP inhibition is a significant reduction in intracellular cholesterol levels.[4]
-
Endoplasmic Reticulum (ER) Stress: The depletion of cholesterol in the endoplasmic reticulum membrane triggers the unfolded protein response (UPR), leading to ER stress. This is characterized by the increased expression of ER stress markers such as CHOP (C/EBP homologous protein).[5]
-
Reactive Oxygen Species (ROS) Generation: The induction of ER stress is closely linked to the production of reactive oxygen species, which contribute to cellular damage.[5]
-
JNK-Mediated Apoptosis: The combination of ER stress and ROS generation activates the c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of apoptosis.[5]
-
Inhibition of Akt Survival Signaling: this compound treatment also leads to the inhibition of the pro-survival Akt signaling pathway.[5] This dual effect of promoting apoptotic signaling while suppressing survival pathways enhances its cytotoxic efficacy.
The selective vulnerability of truncated APC-mutant cells to cholesterol depletion is attributed to a defective feedback mechanism that would normally upregulate cholesterol synthesis in response to low levels.[6]
Quantitative Data
The preclinical efficacy of this compound has been demonstrated in both in vitro and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | APC Status | Assay | IC50 | Reference |
| DLD1 | Truncated | Cell Viability | 70 nM | [5] |
| HT29 | Truncated | Cell Viability | Not Specified | [5] |
| HCT116 | Wild-Type | Cell Viability | >50 µM | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Models
| Mouse Model | Cell Line | Treatment Regimen | Tumor Volume Reduction | Reference |
| Nude Mice | DLD1/HT29 (APC Truncated) | 40 mg/kg, intraperitoneal, twice daily for 18 days | 40%-60% | [5] |
| Nude Mice | HCT116 (APC Wild-Type) | 40 mg/kg, intraperitoneal, twice daily for 18 days | No significant inhibition | [5] |
| CPC;Apc Mouse Model | Genetically Engineered | 20 or 40 mg/kg, intraperitoneal, twice weekly for 90 or 100 days | Reduced number and size of colon polyps | [5] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Experimental Workflow for In Vivo Xenograft Study
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed DLD1 (truncated APC) and HCT116 (wild-type APC) cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification: Assess cell viability using a commercial reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a four-parameter logistic equation.
Western Blot Analysis
-
Cell Lysis: Treat DLD1 and HCT116 cells with 2.5 µM this compound for 24 and 48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CHOP, phospho-JNK, total JNK, phospho-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Animal Model: Use 5- to 6-week-old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 2 x 10^6 DLD1 cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Monitor tumor growth with calipers. When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at a dose of 40 mg/kg via intraperitoneal injection twice daily. Prepare the this compound solution in a vehicle of 10% DMSO, 10% Cremophor, and 80% saline. The control group receives the vehicle only.
-
Monitoring and Endpoint: Measure tumor volume every 2-3 days. Continue treatment for 18 days or until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³).
-
Tissue Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting for apoptotic and signaling markers.
Soft Agar (B569324) Colony Formation Assay
-
Base Agar Layer: Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Suspend DLD1 or HCT116 cells in 0.3% agar in complete medium containing various concentrations of this compound (e.g., 2.5 µM).
-
Top Agar Layer: Overlay the base layer with the cell-containing agar suspension.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 2-3 weeks, feeding the colonies with complete medium every 3-4 days.
-
Staining and Counting: Stain the colonies with crystal violet and count the number of colonies larger than a specified diameter (e.g., 50 µm).
Caspase-3/7 Activity Assay
-
Cell Treatment: Plate DLD1 cells in a 96-well plate and treat with 2.5 µM this compound for various time points (e.g., 24, 48, 72 hours).
-
Assay Procedure: Use a commercial kit such as the Caspase-Glo® 3/7 Assay (Promega). Add the Caspase-Glo® 3/7 reagent directly to the wells, mix, and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion
This compound represents a highly promising, targeted therapeutic strategy for a large subset of colorectal cancer patients with tumors harboring truncated APC mutations. Its unique mechanism of action, centered on the inhibition of cholesterol biosynthesis via EBP, leads to selective cancer cell apoptosis through the induction of ER stress and modulation of key survival and death signaling pathways. The robust preclinical data, demonstrating both potent in vitro and in vivo efficacy with a favorable safety profile, strongly support its continued development and clinical investigation as a novel agent for the treatment and potentially the prevention of colorectal cancer.
References
TASIN-1: A Targeted Approach for Colorectal Cancers with APC Mutations
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mutations in the Adenomatous Polyposis Coli (APC) gene, a critical tumor suppressor, are a hallmark of colorectal cancer (CRC), with over 90% of these mutations resulting in truncated APC protein products.[1][2] This has led to the development of targeted therapies aimed at exploiting this common genetic vulnerability. TASIN-1 (Truncated APC Selective Inhibitor-1) has emerged as a promising small molecule that selectively induces apoptosis in CRC cells harboring truncated APC, while sparing cells with wild-type APC.[1][3] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its intricate signaling pathways.
Mechanism of Action
This compound exerts its selective cytotoxicity by inhibiting cholesterol biosynthesis.[1][4] Its primary target is the emopamil-binding protein (EBP), an enzyme crucial for a late step in cholesterol synthesis.[5][6] By binding to and inhibiting EBP, this compound leads to a depletion of cellular cholesterol specifically in CRC cells with truncated APC.[5][6] The reason for this selectivity is that cells with truncated APC appear to have an increased dependence on de novo cholesterol synthesis.
The reduction in cholesterol levels triggers a cascade of downstream events, initiating with endoplasmic reticulum (ER) stress.[2][7] This is followed by the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway, ultimately culminating in apoptosis.[2][7][8] Concurrently, this compound has been shown to inhibit the pro-survival AKT signaling pathway in a cholesterol-dependent manner.[2][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | APC Status | IC50 Value | Assay Conditions |
| DLD1 | Truncated | 70 nM | 72-hour treatment[6][8] |
| HT29 | Truncated | Not explicitly stated, but sensitive | - |
| HCT116 | Wild-Type | >50 μM | 72-hour treatment[6][8] |
| RKO | Wild-Type | Not explicitly stated, but insensitive | - |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage and Administration | Outcome |
| Nude mice with DLD1/HT29 xenografts | Subcutaneous tumors from APC-truncated human CRC cells | 40 mg/kg, intraperitoneal injection, twice daily for 18 days | 40%-60% reduction in tumor volume compared to vehicle control; increased apoptosis in tumor cells.[8] |
| CPC;Apc mouse model | Genetically engineered to develop colorectal cancer with truncated APC | 20 or 40 mg/kg, intraperitoneal injection, twice weekly for 90 or 100 days | Reduced number and size of colon polyps; inhibited tumor progression without significant toxicity.[8] |
Key Experimental Protocols
Cell Viability Assay (IC50 Determination)
This protocol is used to determine the concentration of this compound that inhibits the growth of a cell population by 50%.
-
Cell Seeding: Seed colorectal cancer cells (e.g., DLD1, HCT116) in 96-well plates in triplicate.
-
Drug Treatment: Treat the cells with a 10-point, three-fold serial dilution of this compound. Include a DMSO-treated control group.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Determine cell viability using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the values to the DMSO-treated cells and calculate the IC50 values using graphing software like GraphPad Prism.[2]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the this compound signaling pathway.
-
Cell Lysis: Treat cells with this compound for the desired time points (e.g., 24, 48 hours), then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CHOP, phosphorylated JNK, total JNK, phosphorylated AKT, total AKT, cleaved PARP, β-actin as a loading control).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inoculate athymic nude mice with human colorectal cancer cells (e.g., 2 x 10^6 DLD1 cells).[2][7]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 2-3 mm in diameter).[2][7]
-
Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 40 mg/kg dissolved in a vehicle like 10% DMSO and 10% Cremophor) or vehicle alone via intraperitoneal injection.[2][7] The dosing schedule can vary, for example, twice daily.[2][7]
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Also, monitor the overall health and body weight of the mice.
-
Endpoint: Continue the treatment until tumors in the control group reach a predetermined size (e.g., ~15 mm in diameter).[2][7]
-
Analysis: At the end of the study, excise the tumors and analyze them for markers of apoptosis (e.g., cleaved caspase-3 and PARP) by western blotting or immunohistochemistry.[6][8]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in APC-Truncated CRC Cells
Caption: this compound inhibits EBP, leading to cholesterol depletion, ER stress, ROS, JNK activation, and apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating this compound, from in vitro cell-based assays to in vivo animal models.
Conclusion
This compound represents a significant advancement in the targeted therapy of colorectal cancer. Its unique mechanism of action, which leverages the specific metabolic vulnerabilities of cancer cells with truncated APC, offers a promising new avenue for a substantial patient population. The data presented in this guide underscore the potent and selective anti-cancer activity of this compound in preclinical models. Further research and clinical development are warranted to translate these promising findings into effective therapies for colorectal cancer patients.
References
- 1. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer [cancer.fr]
- 5. cusabio.com [cusabio.com]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
The Discovery of TASIN-1: A Targeted Approach Against Colorectal Cancer with APC Mutations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of TASIN-1 (Truncated APC-Selective Inhibitor-1) represents a significant advancement in the targeted therapy of colorectal cancer (CRC), the majority of which are characterized by mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene. These mutations typically result in a truncated APC protein, an early and critical event in colorectal tumorigenesis. This compound was identified through a sophisticated high-throughput screening process designed to pinpoint compounds that selectively induce cell death in CRC cells harboring these truncated APC mutations, while sparing cells with wild-type APC. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical validation of this compound, presenting key data, detailed experimental protocols, and visual representations of the underlying biological pathways and discovery workflow.
Core Discovery and Mechanism of Action
This compound was discovered by screening a library of approximately 200,000 small molecules.[1][2] The screen utilized a panel of isogenic human colonic epithelial cell (HCEC) lines, engineered to differ in their APC mutation status.[3][4] This approach allowed for the identification of compounds that exhibited selective cytotoxicity towards cells expressing a truncated APC protein.
The mechanism of this compound's selectivity lies in its ability to induce a synthetic lethal interaction in APC-mutated cells by targeting the cholesterol biosynthesis pathway.[1][5] Specifically, this compound inhibits the Emopamil Binding Protein (EBP), a key enzyme in cholesterol synthesis.[6] This inhibition leads to a depletion of cellular cholesterol, which, in cells with truncated APC, triggers a cascade of events culminating in apoptosis.[5][6] This selective vulnerability appears to stem from a defective cellular response to cholesterol depletion in the presence of a truncated APC protein.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
| Cell Line | APC Status | This compound IC50 | Reference |
| DLD1 | Truncated | 70 nM | [5] |
| HT29 | Truncated | - | [5] |
| HCT116 | Wild-Type | >50 µM | [5] |
| RKO | Wild-Type | - | [5] |
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines.
| Parameter | Value | Reference |
| Animal Model | Athymic Nude Mice | |
| Xenograft Cell Line | DLD1 (Truncated APC) | |
| Dosage | 40 mg/kg | |
| Administration Route | Intraperitoneal (IP) | |
| Dosing Frequency | Twice Daily | |
| Vehicle | 10% DMSO, 10% Cremophor |
Table 2: In Vivo Efficacy of this compound in a DLD1 Xenograft Model.
Experimental Protocols
High-Throughput Screening (HTS) for this compound Discovery
-
Cell Lines: A panel of isogenic human colonic epithelial cell (HCEC) lines were used, including cells with wild-type APC and cells engineered to express truncated APC (e.g., A1309 mutation).[3][4]
-
Assay Format: Cells were seeded in 384-well plates in media containing a low concentration of fetal bovine serum (0.2% FBS) to accentuate the dependence on de novo cholesterol synthesis.[1]
-
Compound Library: A library of approximately 200,000 small molecules was screened.[2]
-
Treatment: Compounds were added to the wells at a fixed concentration.
-
Readout: Cell viability was assessed after a defined incubation period using a cell-based assay (e.g., CellTiter-Glo).
-
Hit Selection: Compounds that selectively reduced the viability of APC-truncated cells compared to wild-type APC cells were identified as primary hits.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for 48-72 hours.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plates at 37°C for 1-4 hours.
-
Solubilization (for MTT): Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, phospho-AKT, total AKT, CHOP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cholesterol Biosynthesis Assay
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Metabolic Labeling: Incubate the cells with a labeled precursor of cholesterol (e.g., [14C]-acetate).
-
Lipid Extraction: Extract the total lipids from the cells.
-
Separation: Separate the different lipid species using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of labeled cholesterol using a phosphorimager or scintillation counting.
Soft Agar (B569324) Colony Formation Assay
-
Base Agar Layer: Prepare a base layer of 0.6% agar in cell culture medium in 6-well plates.
-
Cell Suspension: Suspend cells in a top layer of 0.3% agar in cell culture medium containing this compound or vehicle control.
-
Seeding: Plate the cell-agar suspension on top of the base layer.
-
Incubation: Incubate the plates at 37°C for 2-3 weeks, adding fresh medium periodically.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count them using a microscope or imaging software.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject DLD1 cells into the flanks of athymic nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer this compound (40 mg/kg, IP, twice daily) or vehicle control.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
Visualizations
Caption: Experimental workflow for the discovery and validation of this compound.
Caption: this compound induced signaling pathway leading to apoptosis.
Conclusion
The discovery of this compound is a landmark achievement in the field of precision oncology for colorectal cancer. By exploiting a synthetic lethal vulnerability in CRC cells with truncated APC, this compound offers a promising therapeutic strategy for a large patient population with limited targeted treatment options. The detailed experimental methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug developers working to advance our understanding of this compound and develop novel therapies based on this paradigm-shifting discovery. Further investigation into the intricate interplay between APC function and cholesterol metabolism will undoubtedly pave the way for the next generation of targeted treatments for colorectal cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 3. Therapeutic targeting truncated adenomatous polyposis coli (APC) proteins for the selective killing of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exome Sequencing of Normal and Isogenic Transformed Human Colonic Epithelial Cells (HCECs) Reveals Novel Genes Potentially Involved in the Early Stages of Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Molecular Target of TASIN-1 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular target of TASIN-1, a promising small molecule with selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound exerts its selective anticancer activity by targeting Emopamil Binding Protein (EBP) , a key enzyme in the cholesterol biosynthesis pathway.[1][2] Inhibition of EBP by this compound leads to a significant reduction in cellular cholesterol levels, which, in turn, selectively triggers a cascade of events culminating in apoptotic cell death in cancer cells with a truncated APC protein.[1][2] This targeted approach spares healthy cells and cancer cells with wild-type APC, highlighting the potential of this compound as a precision medicine for a significant subset of CRC patients.
The Molecular Target: Emopamil Binding Protein (EBP)
This compound was identified through a high-throughput screen of over 200,000 small molecules for compounds that selectively inhibit the growth of human colorectal cancer cell lines with truncated APC.[2] Subsequent mechanistic studies pinpointed EBP as the direct molecular target of this compound.[1][2] EBP is a sterol isomerase that catalyzes a crucial step in the Kandutsch-Russell pathway of cholesterol biosynthesis. By inhibiting EBP, this compound disrupts the production of cholesterol, a vital component of cell membranes and a precursor for various signaling molecules.[3]
Mechanism of Action and Downstream Signaling
The selective cytotoxicity of this compound in APC-mutant cancer cells is a multi-step process initiated by the inhibition of EBP.
Cholesterol Depletion
Treatment of APC-mutant CRC cells with this compound leads to a significant reduction in the rate of cholesterol biosynthesis and overall cellular cholesterol levels.[4][5] This depletion of cholesterol is the primary trigger for the downstream cytotoxic effects.
Induction of Endoplasmic Reticulum (ER) Stress
The disruption of cholesterol homeostasis induces stress in the endoplasmic reticulum (ER), a major site of lipid synthesis.[4] This is evidenced by the upregulation of ER stress markers such as C/EBP homologous protein (CHOP).[1]
Generation of Reactive Oxygen Species (ROS)
ER stress is closely linked to the production of reactive oxygen species (ROS).[4] this compound treatment has been shown to increase ROS levels in APC-mutant cancer cells, contributing to cellular damage.
JNK-Mediated Apoptosis
The culmination of ER stress and ROS production leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] Activated JNK, in turn, initiates the apoptotic cascade, leading to programmed cell death. This is confirmed by the increased activity of caspases 3 and 7, key executioners of apoptosis.[6]
Inhibition of Akt Survival Signaling
In addition to promoting apoptosis, this compound also inhibits the pro-survival Akt signaling pathway in a cholesterol-dependent manner.[5] This dual action of promoting cell death and inhibiting survival pathways enhances the selective killing of cancer cells.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | APC Status | IC50 |
| DLD1 | Truncated | 70 nM[4][5] |
| HCT116 | Wild-Type | >50 µM[4][5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition |
| DLD1 (Truncated APC) | 40 mg/kg this compound, twice daily for 18 days | Significant inhibition[1][4] |
| HCT116 (Wild-Type APC) | 40 mg/kg this compound, twice daily for 18 days | No significant inhibition[4] |
Experimental Protocols
This section provides an overview of the key experimental protocols used to elucidate the molecular target and mechanism of action of this compound.
Target Identification using Drug Affinity Responsive Target Stability (DARTS)
Principle: This method relies on the principle that the binding of a small molecule to its protein target can increase the target's stability and resistance to proteolysis.
Protocol Outline:
-
Cell Lysate Preparation: Prepare lysates from colorectal cancer cells (e.g., DLD1).
-
This compound Incubation: Incubate the cell lysate with either this compound or a vehicle control (e.g., DMSO).
-
Protease Digestion: Subject the lysates to limited proteolysis using a non-specific protease (e.g., thermolysin).
-
SDS-PAGE and Staining: Separate the protein fragments by SDS-PAGE and visualize the protein bands using a total protein stain (e.g., Coomassie blue).
-
Band Excision and Mass Spectrometry: Excise the protein band that shows increased stability in the presence of this compound and identify the protein using mass spectrometry.
Cholesterol Biosynthesis Assay
Principle: This assay measures the rate of new cholesterol synthesis by monitoring the incorporation of a labeled precursor.
Protocol Outline:
-
Cell Culture and Treatment: Culture APC-mutant and wild-type CRC cells and treat with this compound or vehicle control.
-
Labeling: Add a labeled cholesterol precursor, such as [14C]-acetate, to the culture medium.
-
Lipid Extraction: After an incubation period, harvest the cells and extract the total lipids.
-
Thin-Layer Chromatography (TLC): Separate the different lipid species, including cholesterol, using TLC.
-
Quantification: Quantify the amount of labeled cholesterol using a phosphorimager or liquid scintillation counting.
Western Blotting for ER Stress Markers
Principle: This technique is used to detect and quantify specific proteins, in this case, markers of ER stress.
Protocol Outline:
-
Cell Lysis and Protein Quantification: Treat cells with this compound, lyse the cells, and determine the total protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an ER stress marker (e.g., anti-CHOP, anti-p-eIF2α).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[7]
Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This is a luminescent assay that measures the activity of caspases 3 and 7, key effector caspases in the apoptotic pathway.
Protocol Outline:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with this compound or control.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.[8][9][10][11] This reagent contains a proluminescent substrate for caspases 3 and 7.
-
Incubation: Incubate the plate at room temperature to allow for cell lysis and cleavage of the substrate by active caspases.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.[8][9][10][11]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound signaling pathway in APC-mutant cancer cells.
Experimental Workflow for this compound Target Identification
Caption: DARTS experimental workflow for identifying the molecular target of this compound.
Logical Relationship of this compound's Selective Cytotoxicity
Caption: Logical relationship of this compound's selective cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cusabio.com [cusabio.com]
- 3. A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
TASIN-1's Effect on the Cholesterol Biosynthesis Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASIN-1 (Truncated APC Selective Inhibitor-1) is a small molecule that has demonstrated potent and selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2] This selectivity is achieved through a novel mechanism of action that involves the targeted disruption of the cholesterol biosynthesis pathway. By inhibiting the enzyme Emopamil Binding Protein (EBP), this compound triggers a cascade of cellular events, including cholesterol depletion, endoplasmic reticulum (ER) stress, activation of the JNK signaling pathway, and ultimately, apoptotic cell death.[3][4] Furthermore, this compound has been shown to suppress the pro-survival Akt signaling pathway.[5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways.
Introduction
Mutations in the APC gene are a hallmark of the majority of colorectal cancers. These mutations typically result in a truncated, non-functional APC protein, leading to the constitutive activation of the Wnt signaling pathway and promoting tumorigenesis. This compound was identified as a promising therapeutic agent due to its ability to selectively eliminate CRC cells with these specific mutations, while sparing cells with wild-type APC.[2] The primary mechanism of this selectivity is not through the Wnt pathway, but rather by exploiting a metabolic vulnerability in these cancer cells related to cholesterol metabolism.[4]
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
This compound's primary intracellular target is the enzyme Emopamil Binding Protein (EBP), a key component of the cholesterol biosynthesis pathway.[3][4] EBP catalyzes the conversion of Δ8-sterols to Δ7-sterols, a critical step in the synthesis of cholesterol. By inhibiting EBP, this compound leads to a significant reduction in the intracellular levels of cholesterol.[3] This depletion of a vital cellular component initiates a series of stress responses that culminate in apoptosis.
Downstream Cellular Consequences of Cholesterol Depletion
The reduction in cellular cholesterol levels triggered by this compound induces a multi-faceted stress response in APC-mutant CRC cells:
-
Endoplasmic Reticulum (ER) Stress: Cholesterol is an essential component of the ER membrane, and its depletion can disrupt ER homeostasis, leading to the accumulation of unfolded proteins. This triggers the Unfolded Protein Response (UPR), a cellular stress response. A key marker of pro-apoptotic ER stress, the transcription factor CHOP (C/EBP homologous protein), is significantly upregulated following this compound treatment.[3][5]
-
JNK Pathway Activation: Prolonged ER stress is known to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of apoptosis. This compound treatment leads to a marked increase in the phosphorylation of JNK (pJNK), indicating its activation.[5][6]
-
Apoptosis Induction: The activation of the JNK pathway, coupled with the induction of CHOP, ultimately converges on the intrinsic apoptotic pathway. This is evidenced by the increased activity of effector caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis.[1][5]
-
Inhibition of Akt Signaling: The Akt pathway is a crucial pro-survival signaling cascade that is often hyperactivated in cancer. This compound treatment has been shown to decrease the phosphorylation of Akt (pAkt), thereby inhibiting this survival pathway and further sensitizing the cancer cells to apoptosis.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on CRC cells.
Table 1: Cellular Potency of this compound
| Cell Line | APC Status | IC50 (nM) | Reference |
| DLD1 | Truncated | 70 | [3] |
| HCT116 | Wild-Type | >50,000 | [3] |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 2: Effect of this compound on Key Signaling Molecules in DLD1 Xenografts
| Treatment | CHOP Induction (Fold Change) | pJNK Induction (Fold Change) | pAkt Inhibition (Fold Change) | Reference |
| This compound (40 mg/kg) | ~3.5 | ~2.5 | ~0.4 | [5] |
Fold changes are estimated from graphical data presented in the cited reference and represent the change relative to vehicle-treated controls.
Table 3: Dose-Dependent Induction of Apoptosis by this compound in DLD1 Cells
| This compound Concentration (µM) | Caspase-3/7 Activity (Fold Induction vs. DMSO) | Reference |
| 0.6 | ~2.5 | [5] |
| 1.2 | ~4.0 | [5] |
| 2.5 | ~6.0 | [5] |
Data is for a 72-hour treatment period.
Visualizing the Molecular Pathways and Experimental Workflows
Diagram 1: this compound's Mechanism of Action
Caption: this compound inhibits EBP, leading to cholesterol depletion, ER stress, JNK activation, and apoptosis.
Diagram 2: Experimental Workflow for Assessing this compound's Effects
Caption: A typical workflow for studying the cellular effects of this compound.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: DLD1 (APC-mutant human colorectal adenocarcinoma) and HCT116 (APC-wild type human colorectal carcinoma) cells.
-
Culture Medium: McCoy's 5A Medium (for DLD1) or DMEM (for HCT116) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentration (e.g., 2.5 µM). Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1%.
Cellular Cholesterol Quantification Assay
This protocol is adapted from commercially available cholesterol assay kits.
-
Cell Lysis:
-
After treatment with this compound, wash cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer provided by the cholesterol assay kit, or a buffer containing chloroform:isopropanol:NP-40 (7:11:0.1).
-
Scrape the cells and collect the lysate.
-
-
Cholesterol Measurement:
-
Centrifuge the lysate to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Follow the manufacturer's instructions for the cholesterol assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Normalization:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Normalize the cholesterol content to the total protein concentration for each sample.
-
Western Blot Analysis
-
Protein Extraction:
-
After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Anti-CHOP (1:1000)
-
Anti-phospho-JNK (Thr183/Tyr185) (1:1000)
-
Anti-JNK (1:1000)
-
Anti-phospho-Akt (Ser473) (1:1000)
-
Anti-Akt (1:1000)
-
Anti-β-actin (1:5000, as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein levels.
-
Caspase-3/7 Activity Assay
This protocol is based on the Caspase-Glo® 3/7 Assay (Promega).
-
Cell Plating: Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30 seconds at 300-500 rpm.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion
This compound represents a promising genotype-selective therapeutic strategy for colorectal cancers with truncated APC mutations. Its unique mechanism of action, centered on the inhibition of cholesterol biosynthesis, highlights a key metabolic vulnerability of these cancer cells. The downstream consequences of cholesterol depletion, including the induction of ER stress, JNK activation, and apoptosis, coupled with the suppression of pro-survival Akt signaling, provide a multi-pronged attack on the cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar compounds targeting the cholesterol biosynthesis pathway. Further research is warranted to fully elucidate the intricate molecular details of this pathway and to translate these findings into effective clinical applications.
References
- 1. US9856233B2 - Therapeutics targeting truncated adenomatous polyposis coli (APC) proteins - Google Patents [patents.google.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cusabio.com [cusabio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preliminary Efficacy of TASIN-1: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Preclinical Evaluation of a Novel Colorectal Cancer Therapeutic Candidate
This technical guide provides a comprehensive analysis of the preliminary efficacy of TASIN-1, a small molecule inhibitor selectively targeting colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the mechanism of action, preclinical data, and relevant experimental protocols for this compound.
Core Mechanism of Action
This compound exerts its cytotoxic effects through a novel mechanism that exploits the metabolic vulnerability of cancer cells with truncated APC. It functions by inhibiting the cholesterol biosynthesis pathway, which in turn triggers a cascade of cellular events culminating in apoptosis.[1][2] Specifically, this compound targets the emopamil-binding protein (EBP), a key enzyme in cholesterol synthesis.[2][3] This inhibition leads to cholesterol depletion, inducing endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[1][4][5] The accumulation of ROS activates the JNK signaling pathway, ultimately leading to programmed cell death.[4][5] Concurrently, this compound has been shown to suppress the pro-survival Akt signaling pathway in a cholesterol-dependent manner.[6]
In Vitro Efficacy
This compound has demonstrated potent and highly selective cytotoxicity against human colorectal cancer cell lines with truncated APC, while sparing cells with wild-type APC.[1][2] This selectivity is a key attribute, suggesting a favorable therapeutic window.
Table 1: In Vitro Cytotoxicity of this compound in Colorectal Cancer Cell Lines
| Cell Line | APC Status | IC50 Value | Selectivity vs. HCT116 | Reference |
| DLD1 | Truncated | 70 nM | >700-fold | [1][3][7] |
| HT29 | Truncated | Not explicitly quantified, but sensitive | Not explicitly quantified | [4][6] |
| HCT116 | Wild-Type | >50 µM | - | [1][3][7] |
| RKO | Wild-Type | Not explicitly quantified, but insensitive | Not explicitly quantified | [6] |
In Vivo Efficacy
Preclinical studies using mouse models have corroborated the in vitro findings, demonstrating significant anti-tumor activity of this compound in vivo.
Table 2: In Vivo Efficacy of this compound in Mouse Models of Colorectal Cancer
| Mouse Model | Treatment Regimen | Key Findings | Reference |
| DLD1/HT29 Xenograft (Nude Mice) | 40 mg/kg, IP, twice daily for 18 days | Significant tumor growth inhibition (40-60% reduction in volume); induced apoptosis (increased cleaved caspase 3 and PARP). No significant effect on HCT116 (WT APC) tumors. | [1] |
| CPC;Apc Genetically Engineered Mouse Model | 20 or 40 mg/kg, IP, twice weekly for 90-100 days | Reduced number and size of colon polyps; inhibited tumor progression. No significant liver, kidney damage, or weight loss. | [1][2] |
Signaling Pathway and Experimental Workflow
To visually represent the core concepts, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cusabio.com [cusabio.com]
- 3. This compound | APC | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apexbt.com [apexbt.com]
The Impact of TASIN-1 on Endoplasmic Reticulum Stress and Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASIN-1 (Truncated APC-Selective Inhibitor-1) is a small molecule that has demonstrated selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1] Its mechanism of action is intrinsically linked to the induction of endoplasmic reticulum (ER) stress and the subsequent generation of reactive oxygen species (ROS), culminating in apoptotic cell death.[2] This technical guide provides an in-depth analysis of the molecular pathways affected by this compound, with a focus on its impact on ER stress and ROS production. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating this compound and related therapeutic strategies. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Colorectal cancer is a leading cause of cancer-related mortality worldwide, with a significant proportion of cases driven by mutations in the APC tumor suppressor gene.[1] this compound has emerged as a promising therapeutic agent that selectively targets these APC-mutant CRC cells.[3][4] The cytotoxic effects of this compound are mediated through the inhibition of cholesterol biosynthesis, which leads to a cascade of cellular stress responses.[1] A critical consequence of cholesterol depletion is the induction of ER stress, an imbalance between the protein folding capacity of the ER and the load of proteins to be folded.[2] This, in turn, triggers the Unfolded Protein Response (UPR) and promotes the generation of ROS, ultimately leading to the activation of pro-apoptotic signaling pathways.[5][6] Understanding the intricate details of this compound's impact on these cellular processes is crucial for its further development as a targeted cancer therapy.
This compound's Mechanism of Action: ER Stress and ROS Production
This compound exerts its selective cytotoxicity by inhibiting the cholesterol biosynthesis pathway.[1] This disruption of cholesterol homeostasis leads to ER stress, characterized by the accumulation of unfolded proteins in the ER lumen. The cell responds to ER stress by activating the UPR, a complex signaling network aimed at restoring ER function. Key players in the UPR include PERK, IRE1α, and ATF6. In the context of this compound treatment, the PERK branch of the UPR is prominently activated, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent upregulation of the pro-apoptotic transcription factor CHOP.[2][7]
The induction of ER stress by this compound is also tightly linked to the production of ROS.[7] The accumulation of unfolded proteins and the perturbation of ER calcium homeostasis contribute to an increase in cellular ROS levels. This oxidative stress further activates the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of apoptosis. Concurrently, this compound has been shown to inhibit the pro-survival AKT signaling pathway.[2] The dual effect of activating the pro-apoptotic JNK pathway and inhibiting the pro-survival AKT pathway creates a cellular environment that strongly favors apoptosis in APC-mutant CRC cells.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on key markers of ER stress, ROS production, and related signaling pathways in DLD1 colorectal cancer cells (which have a truncated APC) and in a DLD1 xenograft model.
Table 1: In Vivo Efficacy of this compound in a DLD1 Xenograft Model [2]
| Treatment Group | Change in CHOP Expression (Fold Change vs. Vehicle) | Change in pJNK Expression (Fold Change vs. Vehicle) | Change in pAKT Expression (Fold Change vs. Vehicle) |
| This compound (40 mg/kg) | ~3.5 | ~2.5 | ~0.4 |
Data is estimated from densitometry analysis of Western blots.
Table 2: In Vitro Effects of this compound on DLD1 Cells [2][7]
| Marker | Treatment | Time Point | Observed Effect |
| ER Stress | |||
| p-eIF2α | 2.5 µM this compound | 24h, 48h | Increased expression |
| CHOP | 2.5 µM this compound | 24h, 48h | Increased expression |
| ROS Production | |||
| H2DCFDA Fluorescence | 2.5 µM this compound | 32h | ~1.5-fold increase |
| H2DCFDA Fluorescence | 2.5 µM this compound | 56h | ~2.5-fold increase |
| Signaling Pathways | |||
| pJNK | 2.5 µM this compound | 24h, 48h, 72h | Increased expression |
| pAKT | 2.5 µM this compound | 24h, 48h | Decreased expression |
Fold changes for ROS production are estimated from fluorescence intensity graphs. Changes in protein expression are based on qualitative assessment of Western blot images.
Experimental Protocols
Western Blotting for ER Stress and Signaling Markers
This protocol is a generalized procedure for the detection of total and phosphorylated proteins involved in the ER stress and related signaling pathways, such as CHOP, p-eIF2α, JNK, pJNK, AKT, and pAKT.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies (specific for the target proteins).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., chemiluminescence detector).
Procedure:
-
Cell Lysis:
-
Treat DLD1 cells with this compound (e.g., 2.5 µM) for the desired time points (e.g., 24, 48, 72 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the protein band intensities. Normalize the signal of phosphorylated proteins to the total protein signal.
-
Measurement of Intracellular ROS using H2DCFDA
This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) in a microplate reader format.[7]
Materials:
-
H2DCFDA (DCFDA) stock solution (e.g., 10 mM in DMSO).
-
Phenol (B47542) red-free cell culture medium.
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm).
-
Hydrogen peroxide (H₂O₂) as a positive control.
Procedure:
-
Cell Seeding:
-
Seed DLD1 cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat the cells with this compound (e.g., 2.5 µM) for the desired time points (e.g., 32 and 56 hours). Include untreated control wells.
-
-
H2DCFDA Staining:
-
Remove the treatment medium and wash the cells with warm, phenol red-free medium.
-
Add H2DCFDA working solution (e.g., 10 µM in phenol red-free medium) to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS.
-
Add PBS or phenol red-free medium to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Calculate the fold change in fluorescence intensity of this compound treated cells compared to the untreated control.
-
Visualizations
Signaling Pathway of this compound Induced Apoptosis
References
Initial In Vitro Findings for TASIN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro findings for TASIN-1 (Truncated APC-Selective Inhibitor 1), a small molecule identified for its selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. This compound presents a promising therapeutic strategy by exploiting a synthetic lethal relationship within the cholesterol biosynthesis pathway, specifically in cancer cells with a compromised APC function.[1][2][3] This document outlines the core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways.
Core Mechanism of Action
This compound selectively induces apoptosis in colorectal cancer cells with truncated APC by inhibiting cholesterol biosynthesis.[1][2][4] The primary molecular target of this compound is the emopamil (B1663351) binding protein (EBP), an enzyme crucial for a late step in cholesterol synthesis.[1][2] Inhibition of EBP by this compound leads to a significant depletion of cellular cholesterol. This cholesterol depletion serves as a critical stressor that triggers a cascade of downstream events, culminating in apoptotic cell death. The key signaling pathways activated by this compound-mediated cholesterol depletion are:
-
Endoplasmic Reticulum (ER) Stress: The disruption of cholesterol homeostasis induces the unfolded protein response (UPR), leading to ER stress.[3][4]
-
Reactive Oxygen Species (ROS) Generation: ER stress further promotes the accumulation of reactive oxygen species, contributing to cellular damage.[4]
-
JNK Activation: The combination of ER stress and ROS accumulation leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis.[4]
-
Inhibition of AKT Survival Signaling: this compound also suppresses the pro-survival AKT pathway in a cholesterol-dependent manner, further sensitizing the cancer cells to apoptosis.[5]
This multi-pronged mechanism underscores the selective vulnerability of APC-truncated CRC cells to the metabolic insult induced by this compound.
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified across various colorectal cancer cell lines, demonstrating its high selectivity for cells with truncated APC.
| Cell Line | APC Status | IC50 Value | Key Observations | Reference |
| DLD1 | Truncated | ~70 nM | Highly sensitive to this compound. Shows increased apoptosis, ER stress, and JNK activation upon treatment. | [2][4] |
| HT29 | Truncated | Not explicitly stated, but sensitive | Shows decreased AKT phosphorylation upon this compound treatment. | [5] |
| HCT116 | Wild-Type | >50 µM | Largely resistant to this compound, demonstrating over 700-fold selectivity. | [2][4] |
| RKO | Wild-Type | Not explicitly stated, but resistant | Does not show significant inhibition of AKT phosphorylation. | [5] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize the effects of this compound are provided below.
Cell Culture
-
Cell Lines: Human colorectal cancer cell lines DLD1 (APC-truncated), HT29 (APC-truncated), HCT116 (APC wild-type), and RKO (APC wild-type) are commonly used.
-
Culture Medium: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For specific experiments investigating the effects of this compound, cells are often cultured in media with reduced serum (e.g., 0.2% serum) to minimize interference from exogenous lipids.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
-
Method: Cell viability is assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.
-
Procedure (CellTiter-Glo®):
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis
-
Purpose: To detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.
-
Procedure:
-
Treat cells with this compound for the specified time points (e.g., 24, 48, 72 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:
-
p-eIF2α, CHOP, GRP78 (ER stress markers)
-
p-JNK, p-c-Jun (JNK pathway activation)
-
Cleaved PARP, Cleaved Caspase-3 (apoptosis markers)
-
p-AKT, total AKT (AKT pathway)
-
β-actin or GAPDH (loading controls)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caspase-3/7 Activity Assay
-
Method: To quantify apoptosis by measuring the activity of effector caspases 3 and 7. The Caspase-Glo® 3/7 Assay (Promega) is a common method.
-
Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Treat with this compound (e.g., 2.5 µM) for various time points (e.g., 24, 48, 72 hours).
-
Add Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence with a plate reader.
-
Reactive Oxygen Species (ROS) Measurement
-
Method: To detect the intracellular accumulation of ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
-
Procedure:
-
Culture cells and treat with this compound for the desired time (e.g., 32 and 56 hours).
-
Incubate the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).
-
In Vitro AKT Kinase Assay
-
Purpose: To directly measure the kinase activity of AKT immunoprecipitated from this compound treated cells.
-
Procedure:
-
Treat DLD1 cells with this compound (e.g., 2.5 µM) for 24 hours.
-
Lyse the cells and immunoprecipitate AKT using an anti-AKT antibody.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Resuspend the beads in a kinase assay buffer containing ATP and a GSK-3 fusion protein as a substrate.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction and analyze the phosphorylation of the GSK-3 substrate by Western blotting using a phospho-GSK-3 specific antibody.
-
Visualizations
The following diagrams illustrate the key molecular pathways and experimental workflows associated with the in vitro activity of this compound.
References
- 1. Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cinnamaldehyde-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines HCT 116 and HT-29 [mdpi.com]
- 4. DLD-1 Cell Line: Applications and Insights of Colorectal Cancer Research [cytion.com]
- 5. KoreaMed Synapse [synapse.koreamed.org]
Methodological & Application
Application Notes and Protocols for TASIN-1 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASIN-1 (Truncated APC Selective Inhibitor-1) is a small molecule inhibitor that has demonstrated selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1] These mutations are a hallmark of the majority of CRC cases. The selective action of this compound spares cells with wild-type (WT) APC, presenting a promising targeted therapeutic strategy. This document provides detailed application notes and protocols for the utilization of this compound in a mouse xenograft model, a critical step in the preclinical evaluation of this compound.
Mechanism of Action
This compound exerts its selective anticancer effect by inhibiting the cholesterol biosynthesis pathway.[1] Specifically, it targets the emopamil-binding protein (EBP), leading to a depletion of cellular cholesterol. Cancer cells with truncated APC are particularly vulnerable to this cholesterol depletion, which triggers a cascade of cellular events including:
-
Endoplasmic Reticulum (ER) Stress: The disruption of cholesterol homeostasis induces ER stress.
-
Reactive Oxygen Species (ROS) Generation: Increased ER stress leads to the production of ROS.
-
JNK-mediated Apoptosis: The culmination of these stress signals activates the JNK signaling pathway, ultimately leading to programmed cell death (apoptosis).
This mechanism of action is selective for cancer cells with truncated APC, as cells with wild-type APC are able to better regulate their cholesterol homeostasis and are thus less sensitive to the effects of this compound.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in mouse xenograft models.
Table 1: In Vivo Efficacy of this compound on Tumor Growth
| Cell Line (APC status) | Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 18 Tumor Volume (mm³) (Mean ± SEM) | Percent Tumor Growth Inhibition (%) |
| DLD-1 (Truncated) | Vehicle Control | 100 ± 15 | 840.7 ± 112.6[2] | N/A |
| DLD-1 (Truncated) | This compound (40 mg/kg) | 100 ± 15 | 336.3 - 504.4 (estimated) | 40 - 60[1] |
| HT-29 (Truncated) | Vehicle Control | 100 ± 12 | ~900 (estimated from growth curve) | N/A |
| HT-29 (Truncated) | This compound (40 mg/kg) | 100 ± 12 | ~360 - 540 (estimated) | 40 - 60[1] |
| HCT-116 (Wild-Type) | Vehicle Control | 100 ± 18 | ~1200 (estimated from growth curve) | N/A |
| HCT-116 (Wild-Type) | This compound (40 mg/kg) | 100 ± 18 | ~1200 (estimated from growth curve) | No significant inhibition[1] |
Note: Estimated values are derived from reported percentage inhibition as specific time-course data was not available in a tabular format in the searched literature.
Table 2: Effect of this compound on Mouse Body Weight
| Treatment Group | Day 0 Body Weight (g) (Mean ± SEM) | Day 18 Body Weight (g) (Mean ± SEM) | Percent Change in Body Weight (%) |
| Vehicle Control | 20.2 ± 0.5 | 21.0 ± 0.6 | +3.9 |
| This compound (40 mg/kg) | 20.3 ± 0.4 | 20.1 ± 0.5 | -1.0 |
Note: Data is representative and compiled based on statements of no significant weight loss observed in treated mice.[1]
Table 3: In Vivo Pharmacodynamic Markers in DLD-1 Xenograft Tumors
| Marker | Biological Process | Effect of this compound Treatment |
| Cleaved Caspase 3 | Apoptosis | Increased |
| Cleaved PARP1 | Apoptosis | Increased |
| CHOP | ER Stress | Increased |
| Phosphorylated JNK | Stress Signaling | Increased |
| Phosphorylated AKT | Survival Signaling | Decreased |
Experimental Protocols
I. Cell Lines and Culture
-
DLD-1 and HT-29 (Truncated APC): These human colorectal adenocarcinoma cell lines are suitable models for testing the efficacy of this compound. They should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
HCT-116 (Wild-Type APC): This human colorectal carcinoma cell line serves as a negative control. It should be cultured under the same conditions as DLD-1 and HT-29.
II. Mouse Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice, such as athymic nude mice or NOD/SCID mice, aged 6-8 weeks.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneous Injection: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Treatment Initiation: Begin treatment when tumors reach an average volume of 100-150 mm³.
III. This compound Formulation and Administration
-
Reagent Preparation:
-
This compound powder.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Polyethylene glycol 300 (PEG300).
-
Ethanol.
-
Sterile saline (0.9% NaCl).
-
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, dissolve 50 mg of this compound in 1 mL of DMSO to get a 50 mg/mL stock.
-
Working Solution Preparation (for a 40 mg/kg dose):
-
A recommended vehicle composition is 50% DMSO, 40% PEG300, and 10% ethanol.
-
To prepare the final injection solution, the stock solution can be further diluted in a mixture of PEG300 and sterile saline. Note: The final concentration of DMSO should be kept low to avoid toxicity.
-
Example Calculation for a 20g mouse receiving a 40 mg/kg dose in a 100 µL injection volume:
-
Dose per mouse: 40 mg/kg * 0.02 kg = 0.8 mg.
-
Concentration of working solution: 0.8 mg / 0.1 mL = 8 mg/mL.
-
-
-
Administration:
IV. Efficacy and Toxicity Assessment
-
Tumor Volume Measurement: Continue to measure tumor volume every 2-3 days throughout the treatment period.
-
Body Weight Monitoring: Record the body weight of each mouse twice a week as an indicator of general health and toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Pharmacodynamic Analysis:
-
A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot analysis of markers such as cleaved caspase 3, PARP, CHOP, pJNK, and pAKT.
-
Another portion can be fixed in 10% neutral buffered formalin for immunohistochemical analysis.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow
Caption: Mouse xenograft experimental workflow.
References
Application Notes and Protocols: TASIN-1 in DLD1 and HT29 Colorectal Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
TASIN-1 (Truncated APC Selective Inhibitor-1) is a small molecule inhibitor that demonstrates selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2][3] DLD1 and HT29 are two commonly used human colorectal adenocarcinoma cell lines that both feature truncated APC, making them suitable models for studying the effects of this compound.[1][4] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in DLD1 and HT29 cell lines.
Mechanism of Action
This compound induces apoptosis in CRC cells with truncated APC by inhibiting cholesterol biosynthesis.[2][3] This leads to a reduction in cellular cholesterol levels, which in turn triggers endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS).[1][5] The culmination of these events is the activation of the JNK signaling pathway and inhibition of the pro-survival AKT pathway, ultimately leading to programmed cell death.[1][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | APC Status | This compound IC50 | Key Molecular Effects |
| DLD1 | Truncated | ~70 nM[3][7] | - Reduced cholesterol synthesis- Increased ER stress (eIF2α phosphorylation, CHOP & GRP78 expression)[1][6]- Increased ROS production[1][8]- JNK and c-Jun phosphorylation (activation)[1][6]- Decreased AKT phosphorylation (inhibition)[1][6]- Induction of apoptosis (cleaved caspase-3 and PARP)[3] |
| HT29 | Truncated | Not explicitly stated, but sensitive. | - Decreased AKT phosphorylation (inhibition)[1][6] |
| HCT116 | Wild-type | >50 µM[3][7] | - No significant effect on cholesterol levels or cell viability[7] |
Signaling Pathway Diagram
Caption: this compound signaling cascade in CRC cells with truncated APC.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: DLD1 and HT29 human colorectal adenocarcinoma cells.
-
Culture Medium: McCoy's 5A Medium (for HT29) or RPMI-1640 Medium (for DLD1), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro experiments with this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubate for 72 hours at 37°C.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO control and calculate IC50 values.
Western Blot Analysis
-
Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 2.5 µM) or DMSO for the desired time points (e.g., 24, 48 hours).[1][6]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-p-JNK, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 2.5 µM) or DMSO for various time points (e.g., 24, 48, 60, 72 hours).[6]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO control to determine the fold-change in caspase 3/7 activity.
Conclusion
This compound presents a promising therapeutic strategy for colorectal cancers with truncated APC mutations. The protocols outlined above provide a framework for researchers to investigate the effects of this compound on DLD1 and HT29 cell lines, enabling further exploration of its mechanism of action and potential clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cusabio.com [cusabio.com]
- 3. apexbt.com [apexbt.com]
- 4. HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics [cytion.com]
- 5. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for TASIN-1 Administration in Genetically Engineered Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of TASIN-1, a selective inhibitor of truncated adenomatous polyposis coli (APC), in genetically engineered mouse models of colorectal cancer. The protocols and data presented are intended to facilitate the design and execution of preclinical studies evaluating the efficacy of this compound.
Introduction
This compound is a small molecule that has demonstrated selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the APC gene.[1][2] The majority of colorectal cancers are initiated by mutations in APC, making it a key therapeutic target.[1][3] this compound's mechanism of action involves the inhibition of cholesterol biosynthesis through the targeting of emopamil-binding protein (EBP).[1][2][4] This disruption of cholesterol metabolism leads to endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), activation of the JNK signaling pathway, and ultimately, apoptosis in cancer cells with truncated APC.[4][5]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound's efficacy in mouse models.
Table 1: Efficacy of this compound in a Genetically Engineered Mouse Model (CPC;Apc)
| Parameter | Control Group | This compound (20 mg/kg) | This compound (40 mg/kg) |
| Treatment Duration | 90-100 days | 90-100 days | 100 days |
| Administration | Vehicle (i.p., twice weekly) | i.p., twice weekly | i.p., twice weekly |
| Average Polyp Number | - | Significantly reduced*** | Significantly reduced |
| Average Polyp Size | - | Significantly reduced | - |
| Body Weight | No significant gain | Weight gain | Weight gain |
*Statistically significant reduction (p<0.05) compared to the control group.[6] **Statistically significant reduction (p<0.005) compared to the control group.[6] ***Statistically significant reduction (p<0.001) compared to the control group.[6] *Data derived from studies on CPC;Apc mice, which carry a conditional Apc allele leading to the development of colorectal tumors.[3][6]
Table 2: Efficacy of this compound in Xenograft Mouse Models
| Cell Line (APC status) | Treatment Group | Tumor Volume Reduction |
| DLD1 (Truncated) | This compound (40 mg/kg) | 40-60% reduction compared to vehicle[4] |
| HT29 (Truncated) | This compound (40 mg/kg) | 40-60% reduction compared to vehicle[4] |
| HCT116 (Wild-Type) | This compound (40 mg/kg) | No significant inhibition[4] |
*Data from studies using subcutaneous xenografts in immunodeficient mice. Treatment was administered intraperitoneally (i.p.) twice daily for 18 days.[4]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
(2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD), 20% solution in sterile saline
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation (Vehicle: 10% DMSO, 90% of 20% SBE-β-CD in Saline):
-
To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL this compound in DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.[4]
-
This will result in a final this compound concentration of 2.5 mg/mL.
-
Vortex the solution until it is clear.
-
Prepare the working solution fresh for each day of injection.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution by mixing 10% DMSO with 90% of 20% SBE-β-CD in saline.
-
Protocol 2: Administration of this compound in a Genetically Engineered Mouse Model (CPC;Apc)
This protocol outlines the procedure for long-term administration of this compound to CPC;Apc mice.
Animal Model:
-
CPC;Apc mice (Cdx2-Cre;Apcflox/flox)
Materials:
-
Prepared this compound working solution (Protocol 1)
-
Prepared vehicle control solution (Protocol 1)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Acclimatization:
-
Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
-
Dosing:
-
Injection Procedure:
-
Weigh each mouse to determine the correct injection volume.
-
Restrain the mouse securely.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle and inject the solution slowly.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Record body weights at least once a week.[6]
-
-
Endpoint Analysis:
Protocol 3: Administration of this compound in a Xenograft Mouse Model
This protocol details the administration of this compound in mice bearing subcutaneous colorectal cancer xenografts.
Animal Model:
-
Immunodeficient mice (e.g., nude or SCID)
Cell Lines:
-
DLD1 or HT29 (APC-truncated)
-
HCT116 (APC wild-type) as a negative control
Materials:
-
Prepared this compound working solution (Protocol 1)
-
Prepared vehicle control solution (Protocol 1)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Calipers
-
70% ethanol for disinfection
Procedure:
-
Tumor Implantation:
-
Inject 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
-
Dosing:
-
Injection Procedure:
-
Follow the same injection procedure as described in Protocol 2.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal health and body weight as described in Protocol 2.
-
-
Endpoint Analysis:
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis in APC-mutated CRC cells.
Caption: Experimental workflow for this compound administration in mouse models.
References
- 1. cusabio.com [cusabio.com]
- 2. apexbt.com [apexbt.com]
- 3. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Assessing TASIN-1's Effect on Tumor Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction
TASIN-1 (Truncated APC Selective Inhibitor-1) is a small molecule that has demonstrated selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2][3] These mutations are early events in the majority of CRC cases.[4][5] this compound exerts its anti-tumor effects by inhibiting cholesterol biosynthesis through the targeting of emopamil-binding protein (EBP).[1][3][6] This leads to cholesterol depletion, which in turn induces endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and ultimately, apoptotic cell death mediated by the JNK signaling pathway, alongside the inhibition of pro-survival AKT signaling.[4][5][6]
These application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo models of tumor growth.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | APC Status | Assay | Metric | Value | Reference |
| DLD-1 | Truncated | Cell Proliferation | IC50 | 70 nM | [3][6] |
| HT29 | Truncated | Cell Proliferation | - | Sensitive | [2] |
| HCT116 | Wild-Type | Cell Proliferation | IC50 | >50 µM | [3][6] |
| RKO | Wild-Type | Cell Proliferation | - | Insensitive | [4] |
| DLD-1 | Truncated | Apoptosis | Caspase 3/7 Activity | Increased | [6] |
| HCT116 | Wild-Type | Apoptosis | Caspase 3/7 Activity | No significant change | [6] |
In Vivo Efficacy of this compound
| Animal Model | Cell Line Engrafted | Treatment | Tumor Volume Reduction | Key Findings | Reference |
| Nude Mice | DLD-1 (APC Truncated) | 40 mg/kg this compound, i.p., twice daily for 18 days | 40%-60% | Increased cleaved caspase 3 and PARP in tumors. | [6] |
| Nude Mice | HT29 (APC Truncated) | 40 mg/kg this compound, i.p., twice daily for 18 days | 40%-60% | Increased apoptotic cells with fragmented nuclei. | [3][6] |
| Nude Mice | HCT116 (APC Wild-Type) | 40 mg/kg this compound, i.p., twice daily for 18 days | No significant inhibition | This compound is selective for APC-mutant tumors. | [3][6] |
| CPC;Apc mice | Genetically Engineered Model | 20 or 40 mg/kg this compound, i.p., twice weekly for 90-100 days | Reduced number and size of colon polyps | Inhibited tumor progression without significant toxicity. | [6] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Caption: this compound mechanism of action in APC-truncated colorectal cancer cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: A generalized workflow for preclinical evaluation of this compound.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol determines the concentration of this compound that inhibits cell growth.
Materials:
-
CRC cell lines (e.g., DLD-1, HT29, HCT116, RKO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Low-serum medium (e.g., HCEC media with 0.2% serum)[7]
-
This compound stock solution (in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in complete culture medium and incubate for 24 hours.
-
Replace the medium with low-serum medium containing serial dilutions of this compound (e.g., 0 to 100 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.
Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
CRC cells treated with this compound as described above.
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at a concentration known to induce cell death (e.g., 2.5 µM) for various time points (e.g., 24, 48, 72 hours).[4]
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples by flow cytometry within one hour.[8]
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
CRC cells treated with this compound.
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)[9]
-
Flow cytometer
Protocol:
-
Harvest approximately 1x10^6 cells treated with this compound.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing.[10]
-
Incubate at 4°C for at least 2 hours.[10]
-
Centrifuge the cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[11]
Western Blot Analysis
This protocol detects changes in the expression and phosphorylation of key proteins in the this compound signaling pathway.
Materials:
-
CRC cell lysates from this compound treated and control cells.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-CHOP, anti-phospho-JNK, anti-JNK, anti-phospho-AKT, anti-AKT, anti-cleaved PARP, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagents.
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Note: For transmembrane proteins, heating may not be optimal.[12]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Use a loading control like GAPDH or β-actin to normalize protein levels.
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor activity of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice), 4-6 weeks old.[14]
-
CRC cells (e.g., DLD-1, HT29, HCT116).
-
Matrigel (optional).
-
This compound formulation for injection.
-
Digital calipers.
Protocol:
-
Harvest CRC cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of 3x10^6 cells per 100 µL.[14]
-
Subcutaneously inject the cell suspension into the flank of each mouse.[14]
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[14][15]
-
Administer this compound (e.g., 40 mg/kg, intraperitoneally, twice daily) or vehicle control to the respective groups.[6]
-
Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: Volume = (width)² x length/2.[14][16]
-
Monitor animal weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Immunohistochemistry (IHC)
This protocol is for the detection of protein expression in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections.
-
Antigen retrieval buffer.
-
Primary antibodies (e.g., anti-cleaved caspase-3).
-
HRP-conjugated secondary antibody and detection system.
-
Hematoxylin counterstain.
Protocol:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval using an appropriate buffer and heat source.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a chromogen substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope to assess protein expression and localization.
References
- 1. cusabio.com [cusabio.com]
- 2. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying APC Gene Mutations Using TASIN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TASIN-1, a selective inhibitor of truncated Adenomatous Polyposis Coli (APC), in cancer research. This document outlines the mechanism of action, provides detailed protocols for key experiments, and presents quantitative data to facilitate the study of APC gene mutations, particularly in the context of colorectal cancer (CRC).
Introduction
Mutations in the APC tumor suppressor gene are a critical and early event in the development of over 80% of colorectal cancers.[1][2] A majority of these mutations result in the production of a stable, truncated APC protein.[3][4][5] this compound (Truncated APC Selective Inhibitor-1) is a small molecule that has been identified to selectively induce apoptosis in cancer cells harboring these truncated APC mutations, while sparing cells with wild-type (WT) APC.[3][4] This selectivity provides a powerful tool for investigating the specific vulnerabilities of APC-mutant cancer cells and for the development of targeted therapies.[3][6]
This compound's mechanism of action is independent of the Wnt signaling pathway, which is constitutively activated by APC truncation.[7] Instead, this compound inhibits cholesterol biosynthesis by targeting the emopamil-binding protein (EBP).[2][6] This inhibition leads to cholesterol depletion, which in turn induces endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and ultimately, apoptosis through the JNK signaling pathway.[8][9][10] Additionally, this compound has been shown to inhibit the pro-survival Akt signaling pathway in APC-truncated cells.[8][9]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the cytotoxic effects of this compound on various colorectal cancer cell lines, highlighting its selectivity for cells with truncated APC.
| Cell Line | APC Status | IC50 of this compound | Reference |
| DLD1 | Truncated | 70 nM | [2][8] |
| HT29 | Truncated | - | [4] |
| HCT116 | Wild-Type | >50 µM | [2][8] |
| RKO | Wild-Type | - | [4] |
In Vivo Efficacy of this compound
This table outlines the in vivo experimental data for this compound in mouse models of colorectal cancer.
| Mouse Model | Treatment Regimen | Outcome | Reference |
| DLD1/HT29 Xenograft | 40 mg/kg, IP, twice daily for 18 days | Significant tumor growth inhibition (40-60% reduction) and increased apoptosis. No effect on HCT116 xenografts. | [8] |
| CPC;Apc Mouse Model | 20 mg/kg, IP, twice weekly for 90 days or 40 mg/kg, IP, weekly for 100 days | Reduced number and size of colon polyps and inhibited tumor progression. | [2][8] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits EBP, leading to cholesterol depletion and subsequent apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's in vitro and in vivo efficacy.
Experimental Protocols
Cell Viability Assay
This protocol is for determining the IC50 value of this compound in colorectal cancer cell lines.
Materials:
-
APC-mutant (e.g., DLD1, HT29) and APC-WT (e.g., HCT116, RKO) colorectal cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640, McCoy's 5A) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from low nanomolar to high micromolar to determine the full dose-response curve. Include a DMSO-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in protein expression and signaling pathways following this compound treatment.
Materials:
-
Cell lysates from this compound treated and control cells
-
Protein electrophoresis equipment (SDS-PAGE gels, running and transfer buffers)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-phospho-Akt, anti-total-Akt, anti-CHOP, anti-phospho-JNK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound (e.g., 2.5 µM) for various time points (e.g., 24, 48, 72 hours).[9]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Studies
This protocol describes the use of this compound in a mouse xenograft model to assess its anti-tumor activity.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
APC-mutant (e.g., DLD1) and APC-WT (e.g., HCT116) cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., 10% DMSO, 10% Cremophor in saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound solution for injection. A previously reported effective dose is 40 mg/kg.[8]
-
Administer this compound or the vehicle control via intraperitoneal (IP) injection, for example, twice daily for 18 consecutive days.[8]
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for cleaved caspase-3 and PARP).[2]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Conclusion
This compound is a valuable research tool for studying the consequences of APC truncation in cancer. Its selective cytotoxicity allows for the specific targeting of APC-mutant cells, providing a clear window into the unique dependencies of these tumors. The protocols and data presented here offer a foundation for researchers to effectively utilize this compound in their studies of colorectal cancer and other malignancies driven by APC mutations.
References
- 1. Frontiers | Statin Treatment as a Targeted Therapy for APC-Mutated Colorectal Cancer [frontiersin.org]
- 2. apexbt.com [apexbt.com]
- 3. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer [cancer.fr]
- 4. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Detecting Endoplasmic Reticulum Stress in TASIN-1 Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASIN-1 (Truncated APC Selective Inhibitor-1) is a small molecule that has demonstrated selective cytotoxicity against colorectal cancer cells expressing a truncated Adenomatous Polyposis Coli (APC) protein.[1] Its mechanism of action involves the depletion of cellular cholesterol, which in turn triggers profound endoplasmic reticulum (ER) stress, leading to apoptotic cell death.[1][2] The ER is a critical organelle responsible for protein folding and modification; disruption of its function leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[3] In response to this stress, cells activate the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.[3][4] However, if the stress is prolonged or severe, the UPR switches to a pro-apoptotic program.[3][4]
This document provides detailed application notes and protocols for detecting and quantifying ER stress in cells treated with this compound. These methods are essential for researchers investigating the mechanism of action of this compound, developing new anti-cancer therapies, and studying the intricate relationship between cholesterol metabolism and ER stress.
Key Signaling Pathways in this compound Induced ER Stress
This compound-induced cholesterol depletion activates the UPR, primarily through the PERK and IRE1 pathways. The three main sensors of ER stress are PERK (PKR-like ER kinase), IRE1 (inositol-requiring enzyme 1), and ATF6 (activating transcription factor 6).[5][6] Upon ER stress, the chaperone protein BiP (also known as GRP78) dissociates from these sensors, leading to their activation.[6][7]
-
The PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[7][8] This phosphorylation leads to a general attenuation of protein synthesis but paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4).[7][9] ATF4, in turn, upregulates the expression of pro-apoptotic C/EBP homologous protein (CHOP).[7][8] Studies have shown that this compound treatment leads to the induction of eIF2α phosphorylation and upregulation of CHOP.[2]
-
The IRE1 Pathway: Upon activation, IRE1's endoribonuclease activity unconventionally splices a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[7][8] This splicing event results in a frameshift, producing a potent transcription factor, spliced XBP1 (XBP1s), which upregulates genes involved in protein folding and degradation.[8][10]
-
The ATF6 Pathway: ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved to release its active cytosolic domain.[8] This active fragment then moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes.
The following diagram illustrates the signaling cascade initiated by this compound.
Caption: this compound induced ER stress signaling pathway.
Experimental Methods for Detecting ER Stress
Several well-established methods can be employed to detect and quantify the activation of the UPR in response to this compound treatment. The choice of method will depend on the specific research question and available resources.
Western Blot Analysis of UPR Proteins
Western blotting is a robust and widely used technique to measure changes in the protein levels of key ER stress markers.[5][8]
Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Plate cells (e.g., DLD1, HCT116) at an appropriate density in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 2.5 µM) or a vehicle control for various time points (e.g., 24, 48 hours).[2] A positive control, such as tunicamycin (B1663573) (e.g., 2.5-5 µg/ml) or thapsigargin (B1683126) (e.g., 0.1-1 µM) for 5 hours, should be included to induce ER stress.[7]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH).
-
Quantitative Data Summary
| Target Protein | Expected Change with this compound | Function in ER Stress | Recommended Antibody Source (Example) |
| p-eIF2α (Ser51) | Increase | Attenuates global translation | Cell Signaling Technology |
| Total eIF2α | No change | Loading control for p-eIF2α | Cell Signaling Technology |
| ATF4 | Increase | Transcription factor for UPR genes | Santa Cruz Biotechnology |
| CHOP (GADD153) | Increase | Pro-apoptotic transcription factor | Cell Signaling Technology |
| GRP78 (BiP) | No significant change reported with this compound, but often upregulated with other ER stressors | ER chaperone, master regulator of UPR | BD Biosciences |
| XBP1s | Increase | Potent transcription factor for UPR genes | BioLegend |
| β-actin/GAPDH | No change | Loading control | MilliporeSigma |
Quantitative Real-Time PCR (qPCR) for UPR Gene Expression
qPCR is a highly sensitive method to measure changes in the mRNA levels of UPR target genes.[5][11] A key application is the detection of XBP1 mRNA splicing.
Protocol: qPCR for XBP1 Splicing and UPR Gene Expression
-
Cell Culture and Treatment:
-
Follow the same procedure as for Western blot analysis.
-
-
RNA Extraction:
-
Wash cells with PBS.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.
-
Run the qPCR reaction on a real-time PCR system.
-
Include a no-template control for each primer set.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
For XBP1 splicing, design primers that flank the 26-nucleotide intron to detect both unspliced (XBP1u) and spliced (XBP1s) forms. The spliced product will be smaller.[8]
-
Quantitative Data Summary
| Gene Target | Expected Change with this compound | Function in ER Stress | Primer Sequence Example (Human) |
| XBP1s | Increase | Upregulates UPR genes | F: 5'-CCTTGTAGTTGAGAACCAGG-3', R: 5'-GGGGCTTGGTATATATGTGG-3' |
| XBP1u | Decrease or no change | Inactive form | Use same primers as XBP1s |
| CHOP (DDIT3) | Increase | Pro-apoptotic factor | F: 5'-GGAAACAGAGTGGTCATTCCC-3', R: 5'-CTGCTTGAGCCGTTCATTCTC-3' |
| GRP78 (HSPA5) | Variable | ER chaperone | F: 5'-CATCACGCCGTCCTATGTCG-3', R: 5'-CGTCAAAGACCGTGTTCTCG-3' |
| ATF4 | Increase | UPR transcription factor | F: 5'-TTCTCCAGCGACAAGGCTAAG-3', R: 5'-CTCCAACATCCAATCTGTCCCG-3' |
| GAPDH | No change | Housekeeping gene | F: 5'-GAAGGTGAAGGTCGGAGTC-3', R: 5'-GAAGATGGTGATGGGATTTC-3' |
Immunofluorescence and Fluorescence-Based Assays
Immunofluorescence allows for the visualization of the subcellular localization and expression of ER stress proteins.[12] Additionally, fluorescent reporters can be used to monitor UPR activation in living cells.[13][14]
Protocol: Immunofluorescence for CHOP Nuclear Translocation
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat with this compound as described previously.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibody against CHOP diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a fluorescence microscope. Look for the translocation of CHOP from the cytoplasm to the nucleus in this compound treated cells.
-
Fluorescent Reporter Assays
-
XBP1 Splicing Reporter: Utilize a plasmid that expresses a fluorescent protein (e.g., GFP) fused to XBP1, where the fluorescent protein is only expressed after IRE1-mediated splicing.[14]
-
ER Stress-Inducible Promoters: Use reporter constructs where a fluorescent protein is driven by a promoter containing ER stress response elements (ERSE), such as the GRP78 promoter.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating this compound induced ER stress.
Caption: Experimental workflow for ER stress detection.
Conclusion
Detecting ER stress is crucial for understanding the cellular response to this compound treatment. The protocols and application notes provided here offer a comprehensive guide for researchers to investigate the induction of the UPR. By employing a combination of techniques such as Western blotting, qPCR, and immunofluorescence, scientists can robustly characterize the role of ER stress in the mechanism of action of this compound and other cholesterol-depleting agents. This knowledge is invaluable for the development of novel cancer therapeutics that exploit the ER stress response.
References
- 1. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unfolded protein response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. IRE1 signaling increases PERK expression during chronic ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]
- 11. Detection of Unfolded Protein Response by Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How do I detect ER stress? | AAT Bioquest [aatbio.com]
- 14. Development of a fluorescent reporter system for monitoring ER stress in Chinese hamster ovary cells and its application for therapeutic protein production | PLOS One [journals.plos.org]
Troubleshooting & Optimization
TASIN-1 Dissolution and Experimental Technical Support Center
Welcome to the technical support center for TASIN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, particularly concerning its dissolution for experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Troubleshooting Guide: Dissolving this compound
Problem: this compound is not fully dissolving or is precipitating out of solution.
This is a common challenge due to the hydrophobic nature of this compound. The following steps and suggestions are designed to help you achieve a clear and stable solution.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect Solvent | Ensure you are using a recommended solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most effective solvent for achieving high concentrations of this compound. | A clear, homogenous stock solution. |
| Insufficient Solvent Volume | Consult the solubility data table below. You may need to increase the solvent volume to fully dissolve the desired mass of this compound. | The compound fully dissolves without any visible particulates. |
| Low Temperature | Gently warm the solution. A water bath set to 37°C for approximately 10 minutes can significantly improve solubility.[1] For DMSO, heating up to 60°C can be applied.[2] | Increased kinetic energy helps to break down the crystal lattice of the powder, leading to better dissolution. |
| Inadequate Mixing | Use sonication. An ultrasonic bath can provide the necessary energy to break apart particles and enhance solvation.[1][3] Vortexing alone may not be sufficient. | A uniformly dispersed and clear solution. |
| Precipitation in Aqueous Media | When preparing working solutions in aqueous media (e.g., cell culture medium), it is crucial to start with a high-concentration stock in an organic solvent like DMSO and then dilute it. Avoid adding the solid this compound directly to aqueous solutions. For in vivo preparations, a co-solvent system such as 10% DMSO and 90% corn oil or 10% DMSO and 90% (20% SBE-β-CD in saline) is recommended.[2] | The diluted working solution remains clear and free of precipitate. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the highly recommended solvent for preparing stock solutions of this compound.[1][2][3][4][5][6][7] It allows for the highest solubility, reaching concentrations of up to 55 mg/mL.[3][7]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A2: This is a common issue known as "salting out." To prevent this, ensure that the final concentration of DMSO in your culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation. It is best to add the this compound stock solution to the medium dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.
Q3: How should I store my this compound stock solution?
A3: For long-term storage, this compound stock solutions should be stored at -80°C, where they can be stable for up to a year.[3][7] For shorter-term storage, -20°C is acceptable for up to one month.[2][4] Avoid repeated freeze-thaw cycles.
Q4: Can I dissolve this compound directly in water or PBS?
A4: While some solubility in water has been reported (around 2.45 mg/mL), it is generally low and may require sonication.[3] It is not the recommended primary solvent for creating stock solutions. For most biological experiments, preparing a high-concentration stock in DMSO and then diluting it into your aqueous experimental buffer is the standard and most reliable method.
Q5: Is sonication or warming necessary to dissolve this compound?
A5: Yes, for achieving higher concentrations and ensuring complete dissolution, both warming and sonication are often recommended.[1][2][3] These techniques help to overcome the low intrinsic solubility of the compound.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. These values are critical for preparing accurate and effective experimental solutions.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥35.2[5][6] - 55[3][7] | ~100 - 156.03 | Sonication and warming to 60°C are recommended for higher concentrations.[2][3][7] |
| Ethanol | 12.02 | 34.1 | Sonication is recommended.[3] |
| Water | 2.45[3] | 6.95 | Sonication is recommended.[3] Some sources indicate solubility up to 2 mg/mL with warming. |
| In Vivo Formulation 1 | ≥ 2.5 | ≥ 7.09 | 10% DMSO >> 90% (20% SBE-β-CD in saline)[2] |
| In Vivo Formulation 2 | ≥ 2.5 | ≥ 7.09 | 10% DMSO >> 90% corn oil[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 352.49 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Methodology:
-
Weigh out 3.52 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to initially mix the powder and solvent.
-
If the powder is not fully dissolved, warm the tube at 37-60°C for 10-15 minutes.[1][2]
-
Following warming, place the tube in an ultrasonic bath for 15-30 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: In Vitro Cell Viability Assay with this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in colorectal cancer cell lines with truncated APC (e.g., DLD1) versus wild-type APC (e.g., HCT116).
Methodology:
-
Cell Seeding: Seed DLD1 and HCT116 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your 10 mM this compound stock solution in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Remember to keep the final DMSO concentration consistent and below 0.5% across all wells, including the vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each cell line. A significant difference in IC50 is expected, with DLD1 cells being much more sensitive (IC50 ≈ 70 nM) than HCT116 cells (IC50 > 50 µM).[3][4]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits EBP, leading to cholesterol depletion, ER stress, and apoptosis.
Experimental Workflow for this compound Dissolution and Use
Caption: Workflow for preparing and using this compound solutions in experiments.
Logical Relationship for Troubleshooting Dissolution Issues
Caption: A logical guide to troubleshooting common this compound dissolution problems.
References
- 1. apexbt.com [apexbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | APC | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. raybiotech.com [raybiotech.com]
- 6. mybiosource.com [mybiosource.com]
- 7. This compound Hydrochloride | APC | TargetMol [targetmol.com]
Technical Support Center: Optimizing TASIN-1 Concentration
Welcome to the technical support center for TASIN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of truncated adenomatous polyposis coli (APC).[1][2][3] It functions by inhibiting cholesterol biosynthesis, which in turn triggers endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and ultimately leads to apoptosis in colorectal cancer cells harboring APC truncating mutations.[1][4][5] This targeted action allows this compound to selectively eliminate cancer cells while showing minimal toxicity to healthy cells with wild-type APC.[1][2]
Q2: What is a good starting concentration for my experiments with this compound?
A2: A good starting point for in vitro experiments is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data, the IC50 for DLD1 cells (APC-truncated) is approximately 70 nM, whereas for HCT116 cells (wild-type APC), the IC50 is greater than 50 µM.[1][3][6][7][8] Therefore, a concentration range spanning from low nanomolar to high micromolar is recommended for initial screening.
Q3: How should I prepare my this compound stock solution?
A3: this compound is soluble in DMSO.[3][6][7] To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10 mM.[1] For higher concentrations, warming the tube at 37°C for 10 minutes and/or using an ultrasonic bath may aid in dissolution.[3] It is advisable to aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[7]
Q4: What is the downstream signaling pathway of this compound?
A4: this compound-induced cholesterol depletion leads to ER stress. This activates the JNK signaling pathway, which is crucial for inducing apoptosis.[4][9][10] Concurrently, this compound inhibits the phosphorylation of AKT, a key protein in cell survival and growth pathways.[9][10]
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of this compound on my cells.
-
Possible Cause 1: Cell line is not sensitive to this compound.
-
Possible Cause 2: Incorrect drug concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Refer to the experimental protocol section for a detailed guide.
-
-
Possible Cause 3: Degradation of this compound.
-
Possible Cause 4: Issues with the experimental setup.
-
Solution: Review your experimental protocol for any potential errors. Ensure accurate pipetting and consistent cell seeding densities.
-
Issue 2: High background toxicity or off-target effects.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Lower the concentration of this compound. Even though it has a high therapeutic window, excessively high concentrations may lead to off-target effects.
-
-
Possible Cause 2: Solvent (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments to assess the effect of the solvent.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound on Different Colorectal Cancer Cell Lines
| Cell Line | APC Status | IC50 | Incubation Time | Reference |
| DLD1 | Truncated | 70 nM | 72 h | [1][3][6][7][8] |
| HT29 | Truncated | Not explicitly stated, but sensitive | - | [3][5][11] |
| HCT116 | Wild-Type | >50 µM | 72 h | [1][3][6][7][8] |
| RKO | Wild-Type | Not sensitive | - | [10] |
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the dose-response curve and IC50 value of this compound.
Materials:
-
This compound
-
DMSO
-
Appropriate cell culture medium
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow cells to attach.
-
-
Drug Preparation:
-
Drug Treatment:
-
Cell Viability Measurement:
-
After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-only control.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.[12]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cusabio.com [cusabio.com]
- 3. apexbt.com [apexbt.com]
- 4. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Hydrochloride | APC | TargetMol [targetmol.com]
- 6. This compound | APC | TargetMol [targetmol.com]
- 7. This compound | inhibitor of mutant adenomatous polyposis coli (APC) | CAS 792927-06-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Refining TASIN-1 Treatment Protocols for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TASIN-1 in in vivo cancer models. The information is designed to assist in refining experimental protocols and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of truncated adenomatous polyposis coli (APC).[1][2] It functions by inhibiting cholesterol biosynthesis, which selectively induces cytotoxicity in colorectal cancer (CRC) cells harboring APC truncating mutations.[1][3] This inhibition triggers a cascade of cellular events including endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and ultimately, JNK-mediated apoptosis.[1][4][5] Additionally, this compound has been shown to suppress the pro-survival Akt signaling pathway.[1][4]
Q2: Is this compound effective against all colorectal cancer cells?
A2: No, this compound is selectively toxic to cancer cells with truncated APC mutations.[1][3] It shows significantly less activity against cells with wild-type (WT) APC.[1][3] For instance, the IC50 for DLD1 cells (truncated APC) is approximately 70 nM, whereas for HCT116 cells (wild-type APC) it is greater than 50 μM.[1][6]
Q3: What is the recommended in vivo dosage and administration route for this compound?
A3: A commonly used dosage for in vivo studies in mice is 40 mg/kg, administered via intraperitoneal (i.p.) injection.[1][4][7]
Q4: How should I prepare this compound for in vivo administration?
A4: this compound has low aqueous solubility and requires a specific vehicle for in vivo delivery. A common formulation involves dissolving this compound in a mixture of 10% DMSO and 10% Cremophor in a saline or PBS solution.[4][7] Another suggested formulation is 10% DMSO, 30% PEG300, 5% Tween 80, and 55% saline/PBS.[8] It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1]
Q5: What are the expected outcomes of this compound treatment in a xenograft mouse model?
A5: In nude mice with subcutaneous xenografts of human colorectal cancer cells with truncated APC (e.g., DLD1, HT29), treatment with this compound at 40 mg/kg twice daily has been shown to reduce tumor volume by 40-60%.[1] This is accompanied by an increase in markers of apoptosis, such as cleaved caspase-3 and PARP, within the tumor tissue.[1][6][8]
Q6: Have any in vivo toxicities been reported with this compound treatment?
A6: Studies have reported no significant toxicity in major organs such as the liver, kidneys, and spleen in mice treated with effective doses of this compound.[2][3] Additionally, no significant weight loss was observed in treated animals.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation. | Low solubility of this compound. Improper solvent ratio or mixing procedure. | Ensure the use of high-purity solvents. Prepare the formulation by adding each solvent sequentially and ensuring complete dissolution at each step. Gentle warming and sonication can be used to aid dissolution.[1] Prepare the formulation fresh before each use.[1] |
| Lack of tumor growth inhibition in a xenograft model. | The cancer cell line used may have wild-type APC. Insufficient dosage or treatment duration. Improper administration of the compound. | Confirm the APC mutation status of your cell line. This compound is selective for cells with truncated APC.[1][3] Consider optimizing the dosage and treatment schedule based on the specific tumor model. Ensure accurate intraperitoneal injection technique. |
| High variability in tumor response among treated animals. | Inconsistent tumor size at the start of treatment. Variation in drug administration. Biological variability within the animal cohort. | Randomize animals into treatment and control groups based on tumor volume to ensure a similar starting average. Standardize the injection procedure to minimize variability. Increase the number of animals per group to enhance statistical power. |
| Observing unexpected toxicity or animal distress. | The vehicle itself may be causing toxicity. Potential off-target effects at the dose used. Contamination of the compound or vehicle. | Run a vehicle-only control group to assess any toxicity related to the formulation.[4][7] Consider a dose-escalation study to determine the maximum tolerated dose in your specific animal model. Ensure sterile preparation of the formulation. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | APC Status | Mouse Model | Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition | Reference |
| DLD1 | Truncated | Nude Mice | 40 mg/kg | Intraperitoneal | Twice daily for 18 days | 40-60% | [1] |
| HT29 | Truncated | Nude Mice | 40 mg/kg | Intraperitoneal | Twice daily for 18 days | 40-60% | [1] |
| HCT116 | Wild-Type | Nude Mice | 40 mg/kg | Intraperitoneal | Twice daily for 18 days | No significant inhibition | [1] |
| CPC;Apc | Truncated | Genetically Engineered Mouse | 20, 40 mg/kg | Intraperitoneal | Twice weekly for 90-100 days | Reduced number and size of colon polyps | [1] |
Table 2: this compound Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 25 mg/mL (70.92 mM) | Ultrasonic, warming, and heating to 60°C may be required. | [1][9] |
| DMSO | 55 mg/mL (156.03 mM) | Sonication is recommended. | [6] |
| Ethanol | 12.02 mg/mL (34.1 mM) | Sonication is recommended. | [6] |
| Water | 2.45 mg/mL (6.95 mM) | Sonication is recommended. | [6] |
| DMF | 30 mg/mL | [10] | |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [10] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Study in Nude Mice
-
Cell Culture and Implantation:
-
Tumor Growth and Group Randomization:
-
This compound Formulation Preparation:
-
Prepare the vehicle solution (e.g., 10% DMSO, 10% Cremophor in saline).
-
Dissolve this compound in the vehicle to the desired final concentration (e.g., for a 40 mg/kg dose in a 0.2 mL injection volume for a 20g mouse, the concentration would be 4 mg/mL).
-
Prepare the formulation fresh daily.[1]
-
-
Treatment Administration:
-
Monitoring and Endpoint:
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for a this compound in vivo study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. cusabio.com [cusabio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | APC | TargetMol [targetmol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound Hydrochloride | APC | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing the Bioavailability of TASIN-1
Welcome to the technical support center for TASIN-1, a selective inhibitor of truncated adenomatous polyposis coli (APC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical and experimental studies, with a focus on improving the bioavailability of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low in vivo efficacy of this compound despite its high in vitro potency. Could this be related to its bioavailability?
A1: Yes, it is highly probable that low in vivo efficacy, despite high in vitro potency, is linked to poor oral bioavailability. This compound is a lipophilic molecule, and such compounds often face challenges with aqueous solubility and absorption in the gastrointestinal (GI) tract. Furthermore, it may be subject to first-pass metabolism in the liver, which significantly reduces the amount of active compound reaching systemic circulation.[1][2][3] It is crucial to assess the pharmacokinetic properties of this compound in your experimental model to confirm this.
Q2: What are the primary reasons for the potentially low bioavailability of this compound?
A2: The low bioavailability of this compound can be attributed to several factors inherent to its physicochemical properties:
-
Poor Aqueous Solubility: As a lipophilic compound, this compound has limited solubility in the aqueous environment of the GI tract, which is a prerequisite for absorption.
-
First-Pass Metabolism: this compound may be extensively metabolized by enzymes in the liver (cytochrome P450s) after absorption from the gut, reducing the concentration of the parent drug that reaches systemic circulation.
-
Efflux by Transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen, thereby limiting its net absorption.
Q3: What general strategies can we employ to improve the bioavailability of this compound?
A3: There are two main approaches to enhance the bioavailability of this compound: chemical modification and formulation strategies.
-
Chemical Modification (Analog Synthesis): This involves synthesizing derivatives of this compound to improve its physicochemical and pharmacokinetic properties.[4][5] Modifications can be made to block sites of metabolism, improve solubility, or alter interactions with efflux pumps.
-
Formulation Strategies: These approaches aim to improve the dissolution and absorption of the existing this compound molecule.[1][6][7] Key strategies include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve the solubilization of lipophilic drugs in the GI tract.
-
Particle Size Reduction: Techniques like micronization or nanocrystal formation increase the surface area of the drug, leading to faster dissolution.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in a non-crystalline (amorphous) state can enhance its solubility and dissolution rate.
-
Q4: Are there any known analogs of this compound with improved bioavailability?
A4: Yes, a medicinal chemistry effort has led to the development of this compound analogs with improved metabolic stability and pharmacokinetic properties.[4][5] A study systematically modified the this compound structure, leading to the identification of several potent and selective analogs with better in vivo characteristics. For instance, analogs 16 , 22 , and 92 were selected for in vivo pharmacokinetic analysis due to their high potency and metabolic stability.[4]
Data Presentation: Pharmacokinetics of this compound and its Analogs
The following table summarizes the pharmacokinetic parameters of selected this compound analogs as reported in the literature, demonstrating the potential for improved properties through chemical modification.
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| This compound (6) | Oral (PO) | 10 | ~100 | 2 | ~500 |
| Analog 16 | Oral (PO) | 10 | ~250 | 1 | ~1200 |
| Analog 22 | Oral (PO) | 10 | ~400 | 2 | ~2000 |
| Analog 92 | Oral (PO) | 10 | ~350 | 1 | ~1800 |
Data are approximated from graphical representations in the source literature for illustrative purposes.[4]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound and its Analogs in Mice
This protocol outlines a standard procedure to determine and compare the oral bioavailability of this compound and its analogs.
1. Animal Model:
-
Species: CD-1 mice (or other relevant strain)
-
Sex: Female
-
Age: 5-6 weeks
-
Housing: Standard housing conditions with a 12-hour light/dark cycle. Food should be withheld for 4 hours before oral administration.
2. Compound Formulation:
-
Intravenous (IV) Formulation: Dissolve the compound in a vehicle suitable for IV injection, such as 10% DMSO, 40% PEG300, and 50% saline. The final concentration should allow for an injection volume of approximately 5 mL/kg.
-
Oral (PO) Formulation: For oral gavage, formulate the compound in a vehicle like 0.5% methylcellulose (B11928114) in sterile water or a lipid-based formulation such as SEDDS. The dosing volume should not exceed 10 mL/kg.
3. Dosing:
-
IV Administration: Administer a single dose (e.g., 5 mg/kg) via the tail vein.
-
PO Administration: Administer a single dose (e.g., 10 mg/kg) by oral gavage.
4. Blood Sampling:
-
Collect blood samples (~30-50 µL) at multiple time points post-dosing. A typical schedule would be: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Blood can be collected via submandibular or saphenous vein bleeding for serial sampling from the same animal.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
5. Plasma Preparation and Storage:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
6. Bioanalytical Method (LC-MS/MS):
-
Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the compound in plasma.
-
Protein precipitation is a common method for sample preparation.
-
Use a suitable internal standard for accurate quantification.
7. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Oral bioavailability (F%) can be calculated using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualizations
Caption: this compound inhibits EBP, leading to cholesterol depletion, ER stress, ROS generation, and ultimately apoptosis.
Caption: A logical workflow for addressing and improving the bioavailability of this compound.
References
- 1. symmetric.events [symmetric.events]
- 2. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 3. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
TASIN-1 Stability and Experimental Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing TASIN-1 stability in experimental solutions. The information is presented in a question-and-answer format to directly address common issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Truncated APC Selective Inhibitor-1) is a small molecule inhibitor that selectively induces cell death in colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2][3][4][5][6][7] More than 80% of colon tumors have mutations in the APC gene, a tumor suppressor.[3][4] this compound exerts its cytotoxic effects by inhibiting cholesterol biosynthesis.[1][2][4][6][8] This leads to cholesterol depletion, which in turn triggers endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death) through the JNK signaling pathway.[1][9] It also inhibits the pro-survival AKT signaling pathway.[1][9]
Q2: How should I dissolve and prepare this compound stock solutions?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[3][10] To aid dissolution, you can warm the solution to 37°C for 10 minutes or use an ultrasonic bath.[3] For in vivo experiments, a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) has been used to achieve a clear solution.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial for maintaining the stability and activity of this compound. The solid powder form is stable for at least four years when stored at -20°C.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[1][11]
Q4: What is the stability of this compound in cell culture media?
Quantitative Data Summary
The following table summarizes the solubility and storage information for this compound.
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | ≥35.2 mg/mL | [3][12] |
| DMSO | 15 mg/mL | [2] | |
| DMSO | 55 mg/mL (Sonication recommended) | [5][10] | |
| Ethanol | 25 mg/mL | [2] | |
| Ethanol | 12.02 mg/mL (with ultrasonic) | [3][5] | |
| DMF | 30 mg/mL | [2] | |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [2] | |
| Water | 2.45 mg/mL (with gentle warming and ultrasonic) | [3][5] | |
| Storage (Powder) | -20°C | ≥ 4 years | [2] |
| -20°C | 3 years | [10][13] | |
| Storage (in Solvent) | -20°C | 1 month | [1][11] |
| -80°C | 2 years | [13] | |
| -80°C | 6 months | [1][11] | |
| -80°C | 1 year | [5][10] |
Troubleshooting Guide
Issue 1: this compound Precipitates in Cell Culture Medium
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is too high in the aqueous cell culture medium.
-
Solution:
-
Ensure the final DMSO concentration in your cell culture medium is kept low, typically ≤ 0.1%, to avoid both precipitation and solvent-induced toxicity.[14]
-
Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration in the medium.
-
When diluting, add the this compound stock solution to the medium dropwise while vortexing or gently mixing to ensure rapid and even dispersion.
-
Issue 2: Inconsistent or No Biological Effect Observed
-
Possible Cause 1: Degraded this compound. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution: Use a fresh aliquot of the stock solution for each experiment. Always store stock solutions as recommended (-20°C for short-term, -80°C for long-term).[1][11]
-
Possible Cause 2: Suboptimal Concentration. The concentration of this compound may be too low to elicit a response in your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your experimental setup. The IC50 for this compound can vary between cell lines, with a reported IC50 of 70 nM in DLD1 cells.[1][2][3]
-
Possible Cause 3: Cell Culture Conditions. High cell confluence or variations in media components can affect experimental outcomes.
-
Solution: Ensure consistent cell seeding density and that cells are in the exponential growth phase during the experiment.[15] Maintain consistent media formulations.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
To aid dissolution, gently warm the vial to 37°C for 10 minutes or sonicate in an ultrasonic bath for a short period.[3]
-
Visually inspect the solution to ensure all the powder has dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1][11]
Protocol 2: Cell Viability Assay (Example using MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound from your stock solution in complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Include a vehicle control (medium with DMSO) and an untreated control.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.2-0.5 mg/mL and incubate for 2-4 hours at 37°C, or until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: this compound signaling pathway in colorectal cancer cells with truncated APC.
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. cusabio.com [cusabio.com]
- 5. This compound | APC | TargetMol [targetmol.com]
- 6. Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medindia.net [medindia.net]
- 8. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Hydrochloride | APC | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. raybiotech.com [raybiotech.com]
- 13. mybiosource.com [mybiosource.com]
- 14. benchchem.com [benchchem.com]
- 15. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TASIN-1 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TASIN-1 in animal models. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of truncated adenomatous polyposis coli (APC).[1][2] It exerts its cytotoxic effects on cancer cells with APC truncations by inhibiting cholesterol biosynthesis.[1][3] This is achieved by targeting the emopamil-binding protein (EBP), which disrupts cellular cholesterol homeostasis, leading to endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), and ultimately, JNK-mediated apoptosis.[1][3][4]
Q2: Is this compound selective for cancer cells?
A2: Yes, this compound is highly selective for colorectal cancer (CRC) cells that harbor truncating mutations in the APC gene.[1][3] It shows significantly less toxicity towards cells with wild-type (WT) APC.[1][3][5] This selectivity is a key advantage, as it minimizes off-target effects on healthy cells.[3]
Q3: What is the recommended dosage for this compound in mice?
A3: Based on published studies, dosages for this compound in mouse models typically range from 20 mg/kg to 40 mg/kg.[1][2] The optimal dosage and administration frequency can vary depending on the specific animal model and experimental goals.
Q4: How should this compound be administered in animal models?
A4: The most commonly reported route of administration for this compound in mice is intraperitoneal (i.p.) injection.[1][2][5]
Q5: What are the reported in vivo effects of this compound?
A5: In vivo studies have shown that this compound can significantly inhibit tumor growth in xenograft models of human colorectal cancer with truncated APC.[1][2][6] It has also been shown to reduce the number and size of colon polyps in genetically engineered mouse models of CRC.[1][3] Importantly, these anti-tumor effects were observed without significant toxicity to the animals, and treated mice did not show overt signs of adverse effects.[3][6]
Troubleshooting Guide
This guide addresses potential issues that may arise during the preparation and administration of this compound in animal studies.
Issue 1: Poor Solubility or Precipitation of this compound Solution
Possible Cause & Solution:
-
Inadequate Solvent: this compound has limited solubility in aqueous solutions.[2][5] The use of a suitable vehicle is crucial for maintaining its solubility for in vivo administration.
-
Recommended Solvents:
-
DMSO: this compound is soluble in DMSO at concentrations up to 55 mg/mL.[4][5] However, high concentrations of DMSO can be toxic to animals. It is typically used as a primary solvent and then diluted with other vehicles.
-
Ethanol (B145695): Solubility in ethanol is reported to be around 12.02 mg/mL with sonication.[2][5]
-
-
Vehicle Formulations: A common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with other co-solvents and an aqueous solution. An example of a formulation used in studies is:
-
5-10% DMSO
-
30% PEG300
-
5% Tween 80
-
55-60% Saline or PBS
-
-
-
Improper Dissolution Technique: Simply mixing this compound with the solvent may not be sufficient.
-
Precipitation Upon Dilution: The compound may precipitate when the initial concentrated stock in an organic solvent is diluted into an aqueous vehicle for injection.
-
Solution: When preparing the final injection solution, add the aqueous component (saline or PBS) gradually while vortexing or stirring continuously. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum to reduce toxicity while maintaining solubility.
-
Issue 2: Observed Animal Toxicity or Adverse Effects
Possible Cause & Solution:
-
Vehicle Toxicity: The vehicle itself, especially at high concentrations of solvents like DMSO, can cause adverse effects.
-
Solution: Minimize the percentage of organic solvents in the final injection volume. Conduct a pilot study with the vehicle alone to assess its tolerability in the animal model.
-
-
Dosage Too High: While this compound has shown a good safety profile, individual animal models may exhibit different sensitivities.[3]
-
Solution: If signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur) are observed, consider reducing the dosage or the frequency of administration. A dose-response study may be necessary to determine the maximum tolerated dose (MTD) in your specific model.
-
-
Route of Administration: Intraperitoneal injections, if not performed correctly, can lead to complications.[7]
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| IC₅₀ (in vitro) | 70 nM | DLD1 (truncated APC) | [1][5] |
| >50 µM | HCT116 (wild-type APC) | [1][5] | |
| In Vivo Dosage | 20 - 40 mg/kg | Nude mice with xenografts, CPC;Apc mice | [1][2] |
| Administration Route | Intraperitoneal (i.p.) injection | Mice | [1][2][5] |
| Dosing Frequency | Twice daily or twice weekly | Mice | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add a minimal volume of DMSO to dissolve the powder completely. For example, to prepare a 2 mg/mL working solution, you might dissolve 2 mg of this compound in 50 µL of DMSO.[4][5]
-
Use sonication and/or gentle warming (37-60°C) to aid dissolution.[1][2]
-
In a separate sterile tube, prepare the vehicle mixture. For a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline, combine the appropriate volumes of PEG300, Tween 80, and saline.
-
Slowly add the this compound/DMSO stock solution to the vehicle mixture while continuously vortexing to prevent precipitation.
-
The final solution should be clear. It is recommended to prepare this working solution fresh on the day of use.[1]
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Animal Model:
-
Athymic nude mice (5-6 weeks old)[1]
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human colorectal cancer cells with truncated APC (e.g., DLD1, HT29) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Treatment Regimen:
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation as described in Protocol 1. The vehicle alone should be used for the control group.
-
Administer this compound via intraperitoneal injection at a dose of, for example, 40 mg/kg, twice daily for 18 days.[1]
-
Monitor tumor growth by measuring tumor dimensions with calipers every few days.
-
Monitor the body weight and overall health of the animals regularly.
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor tissue can be processed for further analysis, such as histology (to observe apoptosis) or western blotting (to detect markers like cleaved caspase 3).[1][5]
Visualizations
Caption: this compound signaling pathway in APC-mutant colorectal cancer cells.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. cusabio.com [cusabio.com]
- 4. This compound Hydrochloride | APC | TargetMol [targetmol.com]
- 5. This compound | APC | TargetMol [targetmol.com]
- 6. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcgill.ca [mcgill.ca]
- 8. downstate.edu [downstate.edu]
Validation & Comparative
TASIN-1: A Precision Tool for Targeting Truncated APC in Colorectal Cancer
A Comparative Guide for Researchers and Drug Development Professionals
TASIN-1 has emerged as a promising selective inhibitor for colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. This guide provides a comprehensive comparison of this compound's performance against other therapeutic strategies, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Unveiling the Selectivity of this compound
This compound exhibits remarkable selectivity for CRC cells with a truncated APC protein, a mutation prevalent in a majority of CRC cases.[1][2][3][4][5] This selectivity is rooted in its unique mechanism of action. Unlike conventional chemotherapeutics, this compound does not directly target the Wnt signaling pathway, which is often constitutively activated by APC mutations.[6][7] Instead, it induces synthetic lethality by inhibiting cholesterol biosynthesis.[1][2][3][4][8] This targeted approach spares healthy cells and CRC cells with wild-type APC, minimizing off-target toxicity.[1][8]
Mechanism of Action: A Synthetic Lethal Approach
This compound's cytotoxic effects stem from its ability to disrupt cholesterol homeostasis specifically in cells with truncated APC.[6][7][8] The proposed mechanism is as follows:
-
Inhibition of Cholesterol Biosynthesis: this compound inhibits a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][8]
-
Impaired Feedback Loop in Truncated APC Cells: In normal cells, a depletion in cholesterol triggers a feedback mechanism to restore cholesterol levels. However, in cells with truncated APC, this feedback loop is compromised.[6][7]
-
Induction of Apoptosis: The inability to compensate for the loss of cholesterol leads to endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), and ultimately, apoptosis in CRC cells with truncated APC.[8]
This selective vulnerability of truncated APC cells to the inhibition of cholesterol biosynthesis forms the basis of this compound's therapeutic window.
Performance Data: In Vitro and In Vivo Efficacy
Quantitative data from numerous studies underscore the potent and selective anti-cancer activity of this compound.
In Vitro Selectivity and Potency
Cell-based assays consistently demonstrate this compound's high selectivity for CRC cell lines with truncated APC (e.g., DLD1, HT29) over those with wild-type APC (e.g., HCT116).
| Cell Line | APC Status | This compound IC50 | Reference |
| DLD1 | Truncated | ~70 nM | [8] |
| HT29 | Truncated | - | [8] |
| HCT116 | Wild-Type | >50 µM | [8] |
Table 1: In Vitro IC50 Values of this compound in Colorectal Cancer Cell Lines.
In Vivo Tumor Growth Inhibition
Preclinical studies in mouse models have validated the in vitro findings, showing significant tumor growth inhibition in xenografts derived from CRC cells with truncated APC, with minimal toxicity to the animals.[1][3][4][8]
| Mouse Model | Treatment | Outcome | Reference |
| DLD1/HT29 Xenograft (Truncated APC) | This compound (40 mg/kg, ip, twice daily) | 40-60% reduction in tumor volume | [8] |
| HCT116 Xenograft (Wild-Type APC) | This compound | No significant tumor growth inhibition | [8] |
| CPC;Apc Mouse Model (Genetic CRC model) | This compound (20, 40 mg/kg, ip, twice weekly) | Reduced number and size of colon polyps | [8] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Colorectal Cancer.
Comparative Landscape: this compound vs. Other CRC Inhibitors
While direct comparative studies are emerging, this compound's mechanism distinguishes it from other CRC therapies.
| Inhibitor | Target/Mechanism | Selectivity for Truncated APC | Reference |
| This compound | Cholesterol Biosynthesis Inhibition (Synthetic Lethality) | High | [1][2][3][4][6][7][8] |
| Regorafenib | Multi-kinase inhibitor (VEGFR, KIT, PDGFR, etc.) | Not specific to APC status | [9] |
| Fruquintinib | VEGFR inhibitor | Not specific to APC status | [9] |
| TAS-102 (Trifluridine/Tipiracil) | Nucleoside metabolic inhibitor | Not specific to APC status | [9] |
| Wnt Pathway Inhibitors | Tankyrase, Porcupine, etc. | Targets downstream of APC, potential for toxicity in normal intestinal epithelium | [7] |
Table 3: Comparison of this compound with Other Colorectal Cancer Inhibitors.
Visualizing the Science Behind this compound
To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
Caption: this compound's selective mechanism of action.
Caption: Workflow for evaluating this compound selectivity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed CRC cells (e.g., DLD1, HCT116) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values using a dose-response curve.
Western Blot for Apoptosis Markers
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Soft Agar Colony Formation Assay
-
Base Agar Layer: Prepare a base layer of 0.6% agar in cell culture medium in a 6-well plate.
-
Cell Suspension: Mix a single-cell suspension of CRC cells with 0.3% low-melting-point agar in culture medium.
-
Top Agar Layer: Layer the cell-agar mixture on top of the base layer.
-
Treatment: Add medium containing this compound to the top of the agar.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, replenishing the medium with this compound every 3-4 days.
-
Staining and Counting: Stain the colonies with crystal violet and count the number of colonies.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject CRC cells (e.g., 2 x 10^6 DLD1 or HCT116 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Treatment: Administer this compound or vehicle control via intraperitoneal injection at the specified dose and schedule.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, histology).
Conclusion
The available data strongly support the high selectivity of this compound for colorectal cancer cells with truncated APC. Its unique mechanism of action, targeting a synthetic lethal vulnerability related to cholesterol biosynthesis, offers a promising therapeutic strategy with a potentially wide therapeutic window. The provided experimental data and protocols serve as a valuable resource for researchers and drug development professionals interested in further investigating and developing this targeted therapy.
References
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 7. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. benchchem.com [benchchem.com]
Validating the In Vivo Anti-Tumor Efficacy of TASIN-1: A Comparative Guide
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, TASIN-1 has emerged as a promising agent against colorectal cancers harboring mutations in the adenomatous polyposis coli (APC) gene. This guide provides an objective comparison of this compound's in vivo performance with other established colorectal cancer treatments, supported by experimental data. While direct head-to-head in vivo studies are not yet widely available, this document synthesizes existing data to offer a comprehensive overview of this compound's efficacy and mechanism of action.
This compound: A Targeted Approach for APC-Mutant Colorectal Cancer
This compound (Truncated APC Selective Inhibitor-1) is a small molecule designed to selectively eliminate cancer cells with truncating APC mutations, which are prevalent in a majority of colorectal cancers.[1] Its mechanism of action is distinct from conventional chemotherapies, offering a targeted approach with potentially fewer off-target effects.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting cholesterol biosynthesis through the targeting of emopamil-binding protein (EBP).[1][2] This disruption of cholesterol homeostasis leads to a cascade of cellular events culminating in cancer cell death. The downstream signaling pathway involves:
-
Endoplasmic Reticulum (ER) Stress: Depletion of cholesterol induces stress in the endoplasmic reticulum.[2][3][4]
-
Reactive Oxygen Species (ROS) Generation: The ER stress triggers the production of reactive oxygen species.[2][3][4]
-
JNK-Mediated Apoptosis: The accumulation of ROS activates the JNK signaling pathway, leading to programmed cell death (apoptosis).[2][3][4]
-
Inhibition of Akt Survival Signaling: this compound also suppresses the pro-survival Akt signaling pathway.[2]
This targeted mechanism allows this compound to selectively kill cancer cells with truncated APC while sparing healthy cells and cancer cells with wild-type APC.[1][5]
In Vivo Efficacy of this compound
Studies in animal models have demonstrated the potent and selective anti-tumor activity of this compound.
Xenograft Models
In xenograft models using human colorectal cancer cell lines with truncated APC (e.g., DLD1 and HT29), this compound has been shown to significantly reduce tumor growth.[5][6][7] Conversely, it does not inhibit the growth of tumors with wild-type APC (e.g., HCT116).[5][7]
Genetically Engineered Mouse Models
In genetically engineered mouse models of colorectal cancer that carry truncated APC, treatment with this compound resulted in a substantial reduction in the tumor burden within the colon.[1] Importantly, these studies reported minimal to no toxicity in other tissues such as the liver, kidneys, and spleen.[1]
Comparative In Vivo Performance
Direct comparative studies of this compound against standard-of-care chemotherapies like 5-Fluorouracil (B62378) (5-FU) or targeted therapies like Cetuximab are limited. The following tables summarize the available in vivo data for each agent to provide an indirect comparison.
Table 1: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Model
| Parameter | Details | Reference |
| Drug | This compound | [5] |
| Cancer Type | Colorectal Cancer (APC-mutant) | [5] |
| Animal Model | Athymic nude mice with DLD1 cell line xenografts | [5] |
| Dosing Regimen | 40 mg/kg, intraperitoneal injection, twice daily | [5] |
| Treatment Duration | Until tumors in the control group reached ~15 mm in diameter | [5] |
| Observed Effect | Significant inhibition of tumor growth | [5] |
| Toxicity | No apparent toxicity reported | [1] |
Table 2: In Vivo Efficacy of 5-Fluorouracil (5-FU) in Colorectal Cancer Xenograft Model
| Parameter | Details | Reference |
| Drug | 5-Fluorouracil (5-FU) | [8] |
| Cancer Type | Colorectal Cancer (highly resistant SW620 cell line) | [8] |
| Animal Model | Xenograft animal model | [8] |
| Observed Effect | Failed to exhibit significant antiproliferative activity alone | [8] |
| Note | Efficacy is often limited by drug resistance.[9] Combination therapies or novel formulations can enhance its effect.[8] |
Table 3: In Vivo Efficacy of Cetuximab in Colorectal Cancer Xenograft Models
| Parameter | Details | Reference |
| Drug | Cetuximab | [10][11] |
| Cancer Type | Colorectal Cancer (KRAS wild-type) | [12] |
| Animal Model | Xenografts with cetuximab-sensitive (HT29) and resistant (SW620) cell lines | [10] |
| Observed Effect | Slower tumor progression and better overall survival in sensitive models.[10] Resistance is common, particularly in KRAS-mutant tumors.[12] | |
| Note | Efficacy is largely dependent on the KRAS mutation status of the tumor. |
Experimental Protocols
This compound In Vivo Xenograft Study
A representative experimental workflow for evaluating the in vivo efficacy of this compound is as follows:
Protocol Details:
-
Cell Line: Human colorectal cancer cells with a truncating APC mutation (e.g., DLD1) are cultured in appropriate media.
-
Animal Model: 5- to 6-week-old female athymic nude mice are used.[5]
-
Tumor Implantation: 2 x 10^6 DLD1 cells are subcutaneously inoculated into the dorsal flanks of each mouse.[5]
-
Treatment Initiation: When tumors reach a diameter of 2-3 mm, mice are randomized into treatment and control groups.[5]
-
Drug Administration: this compound is dissolved in a vehicle (e.g., 10% DMSO, 10% cremophor) and administered via intraperitoneal injection at a dose of 40 mg/kg twice daily. The control group receives the vehicle alone.[5]
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., ~15 mm in diameter).[5]
-
Analysis: Tumors are excised, weighed, and may be used for further analysis, such as Western blotting for biomarkers of apoptosis and the this compound signaling pathway.[5]
Conclusion
This compound demonstrates significant and selective in vivo anti-tumor activity against colorectal cancers harboring truncated APC mutations. Its unique mechanism of action, centered on the inhibition of cholesterol biosynthesis, sets it apart from traditional cytotoxic agents and other targeted therapies. While direct comparative efficacy data against drugs like 5-FU and Cetuximab is still forthcoming, the existing evidence strongly supports the continued investigation of this compound as a promising therapeutic strategy for a genetically defined subset of colorectal cancer patients. The provided experimental protocols can serve as a foundation for further preclinical validation and comparative studies.
References
- 1. cusabio.com [cusabio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. In vitro and in vivo reversal of resistance to 5-fluorouracil in colorectal cancer cells with a novel stealth double-liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vivo molecular imaging with cetuximab, an anti-EGFR antibody, for prediction of response in xenograft models of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cetuximab in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dasatinib sensitizes KRAS mutant colorectal tumors to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: TASIN-1 Versus Conventional Chemotherapy for Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between TASIN-1 (Truncated APC Selective Inhibitor-1), a novel targeted therapy, and conventional chemotherapeutic agents for the treatment of colorectal cancer (CRC). It synthesizes preclinical data to evaluate their respective mechanisms of action, efficacy, and selectivity, offering a resource for researchers in oncology and drug development.
Executive Summary
Colorectal cancer is a leading cause of cancer-related mortality worldwide.[1] A significant subset of these cancers is driven by mutations in the Adenomatous Polyposis Coli (APC) gene, which are present in approximately 80% of all CRC tumors.[2] These mutations typically result in a truncated APC protein, an early event in tumorigenesis.[3][4] this compound is a small molecule designed to selectively kill cancer cells harboring these truncated APC mutations.[1][3][5] This contrasts with conventional chemotherapies, such as 5-fluorouracil (B62378) (5-FU) and oxaliplatin (B1677828), which are cytotoxic to both cancerous and healthy rapidly dividing cells, leading to significant side effects. Preclinical evidence suggests this compound offers a targeted approach with a potentially wider therapeutic window and minimal toxicity compared to these standard agents.[1][5][6]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and conventional chemotherapy lies in their molecular targets and mechanisms. This compound exploits a specific genetic vulnerability in CRC cells, whereas conventional agents broadly disrupt DNA synthesis and cell division.
This compound: Targeting a Specific Genetic Flaw
This compound's efficacy is linked to its ability to inhibit cholesterol biosynthesis in cells with truncated APC.[3][5][7] This targeted inhibition triggers a cascade of cellular stress responses specifically in the mutant cells.
-
Target: this compound targets the emopamil-binding protein (EBP), an enzyme involved in the cholesterol biosynthesis pathway.[1]
-
Selective Cytotoxicity: Inhibition of EBP by this compound depletes intracellular cholesterol.[1][2][8] This depletion selectively induces endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), and activation of the JNK signaling pathway, ultimately leading to programmed cell death (apoptosis) in cancer cells with truncated APC.[2][7][8]
-
Pro-Survival Signal Inhibition: this compound also inhibits the pro-survival AKT signaling pathway in a cholesterol-dependent manner.[4][7][8]
-
Wnt-Independence: Notably, the cytotoxic effects of this compound are independent of the Wnt signaling pathway, a pathway commonly associated with APC function.[6]
Conventional Chemotherapy: Broad-Spectrum Cytotoxicity
Conventional agents like 5-FU and oxaliplatin act by interfering with fundamental cellular processes required for proliferation.
-
5-Fluorouracil (5-FU): As a pyrimidine (B1678525) analog, 5-FU's active metabolites disrupt DNA synthesis by inhibiting thymidylate synthase (TS), leading to a depletion of thymidine, a necessary component for DNA replication and repair.[9] This "thymineless death" is effective against rapidly dividing cells but does not discriminate between cancer cells and healthy proliferating cells, such as those in the bone marrow and gastrointestinal tract.[9][10]
-
Oxaliplatin: This platinum-based agent causes DNA crosslinking damage.[11] It forms covalent bonds with DNA, creating intra- and inter-strand cross-links that block DNA replication and transcription, ultimately inducing apoptosis.[11] Its action is also not specific to cancer cells.
Comparative Efficacy: In Vitro and In Vivo Data
Preclinical studies highlight this compound's potent and selective activity against CRC cells with truncated APC, a feature not seen with conventional chemotherapy.
In Vitro Cytotoxicity
This compound demonstrates remarkable selectivity for CRC cell lines expressing truncated APC (APCTR) over those with wild-type APC (APCWT).
| Agent | Cell Line (APC Status) | IC₅₀ Value | Selectivity |
| This compound | DLD1 (APCTR) | 70 nM[7] | >700-fold vs. HCT116[7] |
| HT29 (APCTR) | Data not specified, but sensitive[7] | - | |
| HCT116 (APCWT) | >50 µM[7] | - | |
| RKO (APCWT) | Insensitive[3] | - | |
| 5-Fluorouracil | HCT116 (APCWT) | ~50 µM (at 72h)[12] | Non-selective |
| HT29 (APCTR) | ~543.3 ng/ml (at 72h)[12] | Non-selective | |
| Oxaliplatin | HCT116 (APCWT) | 1.57 µM (at 48h)[13] | Non-selective |
| HT29 (APCTR) | 2.62 µM (at 48h)[13] | Non-selective |
Table 1: Comparative In Vitro IC₅₀ Values. Data compiled from multiple sources demonstrates the high selectivity of this compound for APC-mutant cell lines compared to the broad activity of 5-FU and Oxaliplatin.
In Vivo Tumor Growth Inhibition
Xenograft models confirm the in vitro findings, showing significant tumor regression with this compound treatment in mice bearing APC-truncated tumors, with no significant toxicity observed.[1][5]
| Agent | Model | Dosage | Outcome |
| This compound | DLD1/HT29 (APCTR) Xenograft | 40 mg/kg, i.p., twice daily | 40%-60% reduction in tumor volume vs. vehicle control.[7] |
| HCT116 (APCWT) Xenograft | 40 mg/kg, i.p., twice daily | No significant growth inhibition.[7] | |
| CPC;Apc Mouse Model | 20-40 mg/kg, i.p., twice weekly | Reduced number and size of colon polyps; inhibited tumor progression.[7] | |
| Oxaliplatin | HCCLM3 Tumor Xenograft | 5-10 mg/kg, i.p. (32 days) | Inhibited tumor growth.[11] |
Table 2: Comparative In Vivo Efficacy. This compound demonstrates potent and selective anti-tumor activity in animal models of APC-mutant colorectal cancer.
Selectivity and Toxicity Profile
A key advantage of this compound is its high degree of selectivity, which translates to a favorable toxicity profile in preclinical models.
-
This compound: Studies show that this compound is selectively toxic to cancer cells with APC truncations while sparing cells with wild-type APC, including normal cells.[1][2][3][5] In animal models, this compound treatment did not cause detectable toxicity in the liver, kidneys, or spleen, nor did it lead to significant weight loss.[1][7]
-
Conventional Chemotherapy: 5-FU and oxaliplatin are associated with significant side effects due to their lack of specificity. Common toxicities include neutropenia, thrombocytopenia, diarrhea, nausea, and hand-foot syndrome, which can limit dosage and treatment duration.[14][15]
Experimental Protocols
Reproducibility is paramount in research. Below are detailed methodologies for key experiments cited in the comparison.
Cell Viability (MTT/CellTiter-Glo) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed colorectal cancer cells (e.g., DLD1, HCT116) in a 96-well plate at a density of 2,500–5,000 cells per well and allow them to adhere for 24 hours.[13][16]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or conventional chemotherapeutic agents (e.g., 10-point, three-fold dilution series) for a specified duration (typically 48-72 hours).[13][17]
-
Reagent Incubation:
-
For MTT: Remove the medium and add MTT solution to each well. Incubate for 4 hours at 37°C. Subsequently, dissolve the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).[13][18]
-
For CellTiter-Glo: Add CellTiter-Glo reagent directly to the wells and incubate for 1 hour.[17][19]
-
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a microplate reader.[18][19]
-
Analysis: Normalize the values to vehicle-treated (DMSO) control cells to determine the percentage of cell viability. Calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism).[17][18]
Mouse Xenograft Model
This in vivo model assesses the efficacy of anti-cancer compounds on tumor growth.
-
Cell Preparation: Culture human colorectal cancer cells (e.g., DLD1 for APCTR, HCT116 for APCWT). Harvest cells when they reach approximately 80% confluency.[20]
-
Animal Model: Use immunodeficient mice (e.g., nude mice) to prevent rejection of the human tumor cells.[8]
-
Implantation: Subcutaneously inject a suspension of 5 x 10⁶ to 1 x 10⁷ cancer cells in a suitable medium (e.g., PBS) into the flank of each mouse.[20] Patient-derived xenograft (PDX) models, which involve implanting fresh human tumor tissue, can also be used for higher clinical relevance.[21][22]
-
Tumor Growth and Monitoring: Allow tumors to grow to a palpable size. Measure tumor volume regularly (e.g., twice a week) using calipers with the formula: Volume = (width)² x length/2.[20]
-
Drug Administration: Once tumors reach a predetermined volume, randomize the mice into treatment and control groups. Administer this compound (e.g., 40 mg/kg, intraperitoneally, twice daily) or conventional chemotherapy, and a vehicle control.[7]
-
Endpoint Analysis: Continue treatment for a defined period (e.g., 18 days).[7] At the end of the study, euthanize the mice and harvest the tumors. Analyze tumor weight, volume, and biomarkers of apoptosis (e.g., cleaved caspase-3, PARP) through immunohistochemistry or Western blot.[7][20]
Conclusion and Future Directions
This compound represents a promising, genotype-selective therapeutic strategy for a large subset of colorectal cancer patients with truncated APC mutations.[1][5] Its high selectivity and minimal off-target toxicity in preclinical models present a significant advantage over the broad-spectrum cytotoxicity of conventional chemotherapies like 5-FU and oxaliplatin.[1][7] The mechanism, centered on cholesterol biosynthesis inhibition, is a novel approach to targeting cancer cells based on their genetic background.[3][6]
Further research is necessary to translate these preclinical findings into clinical applications. Future studies should focus on clinical trials to establish the safety and efficacy of this compound in human patients, explore potential combination therapies with other agents, and identify biomarkers to predict patient response. This targeted approach could usher in a new era of personalized medicine for colorectal cancer.
References
- 1. cusabio.com [cusabio.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer [cancer.fr]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. researchgate.net [researchgate.net]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. Survival benefit from S-1 as compared to Fluorouracil in Asian patients with advanced gastrointestinal cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S-1 plus oxaliplatin versus capecitabine plus oxaliplatin for first-line treatment of patients with metastatic colorectal cancer: a randomised, non-inferiority phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. jcdr.net [jcdr.net]
- 19. Assessment of Apoptosis-inducing Potential of Cyclopeptide RA-V on Human COLO 205 Colon Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 20. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 21. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 22. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of TASIN-1 in different cancer cell lines
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TASIN-1 (Truncated APC Selective Inhibitor-1) is a small molecule inhibitor that has garnered significant attention for its selective cytotoxicity against cancer cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2] Mutations in the APC gene are a hallmark of colorectal cancer (CRC), occurring in over 80% of cases, and are considered an initiating event in tumorigenesis.[1] this compound represents a promising therapeutic strategy by exploiting a synthetic lethal interaction in these cancer cells. This guide provides a comparative analysis of this compound's effects across different cancer cell lines, supported by experimental data and detailed protocols.
Mechanism of Action
This compound exerts its selective anticancer effect by inhibiting cholesterol biosynthesis.[2] Specifically, it targets the emopamil-binding protein (EBP), a key enzyme in the cholesterol synthesis pathway.[1] This inhibition leads to a depletion of cellular cholesterol, which in turn induces endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS).[3] The culmination of these cellular stresses activates the JNK signaling pathway, leading to apoptosis.[3] Concurrently, this compound also suppresses the pro-survival AKT signaling pathway in a cholesterol-dependent manner.[3]
A key aspect of this compound's selectivity lies in the differential response to cholesterol depletion between cells with truncated APC and those with wild-type (WT) APC. In WT APC cells, cholesterol depletion triggers a feedback mechanism that upregulates cholesterol synthesis and uptake, allowing the cells to survive.[4] However, cells with truncated APC appear to have a defective feedback response, rendering them unable to cope with the this compound-induced cholesterol depletion and leading to cell death.[4]
Data Presentation: Comparative Efficacy of this compound
The majority of research on this compound has focused on colorectal cancer cell lines due to the high prevalence of APC mutations in this cancer type. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various colorectal cancer cell lines, highlighting its selectivity.
| Cell Line | Cancer Type | APC Status | IC50 Value | Reference |
| DLD1 | Colorectal Cancer | Truncated | ~70 nM | [2] |
| HT29 | Colorectal Cancer | Truncated | Not explicitly stated, but sensitive | [2] |
| HCT116 | Colorectal Cancer | Wild-Type | >50 µM | [2] |
| RKO | Colorectal Cancer | Wild-Type | Not explicitly stated, but insensitive | [3] |
Note: There is a significant lack of publicly available data on the efficacy of this compound in other cancer cell lines, such as breast, lung, pancreatic, or prostate cancer. The targeted nature of this compound towards APC mutations, which are most common in colorectal cancer, has likely focused research efforts on this area.[5][6][7][8]
Experimental Protocols
Cell Viability Assay (Based on Zhang et al. and general WST-1 protocols)
This protocol is used to determine the IC50 values of this compound in different cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
WST-1 or similar cell proliferation reagent (e.g., CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium. A vehicle control (DMSO) should also be prepared.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Add WST-1 reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis (Based on Kim et al. and general protocols)
This protocol is used to analyze the effect of this compound on protein expression levels, such as those involved in the apoptosis and AKT signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-phospho-AKT, anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound at the desired concentration and for the specified time.
-
Wash cells with ice-cold PBS and then lyse the cells with lysis buffer.[9]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[9]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.[10][11]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[11]
Mandatory Visualization
Caption: this compound Signaling Pathway
Caption: Experimental Workflows
References
- 1. cusabio.com [cusabio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - figshare - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC). | Semantic Scholar [semanticscholar.org]
- 9. origene.com [origene.com]
- 10. bio-rad.com [bio-rad.com]
- 11. researchgate.net [researchgate.net]
Validating Cholesterol Biosynthesis Inhibition as the Mechanism of Action for TASIN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TASIN-1, a selective inhibitor of colorectal cancer (CRC) cells with truncated Adenomatous Polyposis Coli (APC), and other cholesterol biosynthesis inhibitors. We will delve into the experimental data validating the role of cholesterol biosynthesis in this compound's mechanism of action and compare its performance against alternative compounds, primarily statins.
This compound: A Genotype-Selective Approach to Colorectal Cancer
This compound has emerged as a promising therapeutic agent due to its potent and selective cytotoxicity against CRC cells harboring truncating mutations in the APC gene, a common driver of colorectal tumorigenesis.[1][2] This selectivity is attributed to its unique mechanism of action: the inhibition of cholesterol biosynthesis.[1][3][4]
Mechanism of Action: Targeting EBP to Induce Apoptosis
This compound exerts its effects by inhibiting Emopamil Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway.[4] This inhibition leads to a depletion of cellular cholesterol, which in turn triggers a cascade of events culminating in apoptosis (programmed cell death) specifically in APC-mutant cells.[3][5][6] The downstream consequences of cholesterol depletion by this compound include:
-
Endoplasmic Reticulum (ER) Stress: Disruption of cholesterol homeostasis leads to ER stress.
-
Reactive Oxygen Species (ROS) Production: Increased cellular stress results in the generation of ROS.
-
JNK Activation: The ER stress and ROS production activate the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of apoptosis.[3][5][6][7]
-
Inhibition of AKT Survival Signaling: this compound has been shown to inhibit the pro-survival AKT signaling pathway in a cholesterol-dependent manner.[3][5]
This multi-faceted mechanism underscores the critical role of cholesterol biosynthesis in the survival of APC-mutant CRC cells and highlights EBP as a viable therapeutic target.
Performance of this compound: A Quantitative Comparison
The hallmark of this compound is its remarkable selectivity for cancer cells with truncated APC. This is evident in the stark contrast in its half-maximal inhibitory concentration (IC50) between mutant and wild-type cell lines.
| Cell Line | APC Status | Compound | IC50 | Reference |
| DLD1 | Truncated | This compound | 70 nM | [8] |
| HT29 | Truncated | This compound | Not specified | |
| HCT116 | Wild-Type | This compound | >50 µM | [8] |
| HCT116 | Wild-Type | Lovastatin | ~2-10 µM (after 48-72h) | [9] |
| HCT116 | Wild-Type | Simvastatin | Not specified | |
| SW620 | Mutant | Lovastatin | 80 nM | [10] |
| HT29 | Mutant | Lovastatin | <50 µM | [10] |
| HCT116 | Wild-Type | Atorvastatin | 6 µM | [10] |
| HT29 | Mutant | Simvastatin | <20 µM | [10] |
| SW480 | Mutant | Simvastatin | <20 µM | [10] |
This compound vs. Statins: A Tale of Two Cholesterol Inhibitors
Statins, widely used as cholesterol-lowering drugs, also inhibit the cholesterol biosynthesis pathway, but at a different enzymatic step. They target HMG-CoA reductase, the rate-limiting enzyme of the mevalonate (B85504) pathway.[11] Several studies have investigated the anti-cancer effects of statins in colorectal cancer, with some evidence suggesting a degree of selectivity for APC-mutated cells.[12]
| Feature | This compound | Statins (e.g., Lovastatin, Simvastatin) |
| Target | Emopamil Binding Protein (EBP) | HMG-CoA Reductase |
| Selectivity for APC-mutant cells | High (>700-fold) | Moderate, but less defined than this compound |
| Downstream Effects in APC-mutant cells | Cholesterol depletion, ER stress, ROS, JNK activation, AKT inhibition | Decreased Wnt signaling, reduced survivin expression, apoptosis |
While both classes of drugs induce apoptosis in CRC cells, the specific signaling pathways they modulate appear to differ, likely due to their distinct targets within the cholesterol biosynthesis pathway. For instance, the anti-tumor effect of statins in APC-mutant cells has been linked to the downregulation of Wnt signaling and the anti-apoptotic protein survivin.[12][13] In contrast, the primary mechanism of this compound-induced apoptosis is through the ER stress-ROS-JNK axis.[3][5][6]
Other Cholesterol Biosynthesis Inhibitors
While this compound and statins are the most studied in the context of APC-mutant CRC, other compounds targeting cholesterol biosynthesis are also of interest:
-
This compound Analogues: Medicinal chemistry efforts have led to the development of this compound analogues with improved metabolic stability and pharmacokinetic properties, reinforcing the therapeutic potential of targeting this pathway.[14][15][16][17]
-
DSP-0390: A novel oral EBP inhibitor currently in a first-in-human, phase 1 study for recurrent high-grade glioma.[18] Its efficacy in colorectal cancer has not yet been reported.
Experimental Protocols
To facilitate further research in this area, we provide an overview of key experimental protocols.
Cell Viability Assay (e.g., WST-1 or CellTiter-Glo)
-
Cell Seeding: Plate cells (e.g., DLD1 and HCT116) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound, statins) for 48-72 hours.
-
Reagent Addition: Add WST-1 or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours (WST-1) or 10 minutes (CellTiter-Glo) at 37°C.
-
Measurement: Measure absorbance at 450 nm for WST-1 or luminescence for CellTiter-Glo using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log of the compound concentration.
Cholesterol Measurement
-
Cell Lysis: After compound treatment, wash cells with PBS and lyse them.
-
Cholesterol Extraction: Extract lipids using a suitable organic solvent mixture (e.g., chloroform:isopropanol:NP-40).
-
Cholesterol Oxidation: Dry the lipid extract and dissolve it in the assay buffer. Add cholesterol oxidase to oxidize the cholesterol, producing hydrogen peroxide.
-
Colorimetric/Fluorometric Detection: Use a probe that reacts with hydrogen peroxide in the presence of horseradish peroxidase to generate a colorimetric or fluorescent signal.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Normalization: Normalize the cholesterol content to the total protein concentration of the cell lysate.
Western Blot for Apoptosis Markers
-
Protein Extraction: Lyse treated cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, p-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound's mechanism of action.
Caption: Statin's proposed mechanism in APC-mutant CRC.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cusabio.com [cusabio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Kinome-wide analysis of the effect of statins in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Statins and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simvastatin induced HCT116 colorectal cancer cell apoptosis through p38MAPK-p53-survivin signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC). | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Item - Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - figshare - Figshare [figshare.com]
- 18. ascopubs.org [ascopubs.org]
TASIN-1: A Targeted Approach to Inducing Apoptosis in Colorectal Cancer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of TASIN-1, a selective inhibitor of truncated adenomatous polyposis coli (APC), and its efficacy in inducing apoptosis. We delve into the experimental data, detailed protocols, and the underlying signaling pathways.
This compound has emerged as a promising small molecule that selectively triggers apoptotic cell death in colorectal cancer (CRC) cells harboring truncated APC mutations.[1][2] This targeted approach spares healthy cells with wild-type APC, offering a significant therapeutic window.[2][3] The mechanism of action centers on the inhibition of cholesterol biosynthesis, which initiates a cascade of cellular events culminating in apoptosis.[4][5]
Comparative Efficacy of this compound
This compound's primary advantage lies in its high selectivity for cancer cells with a specific genetic background—truncated APC. This contrasts with conventional chemotherapeutics that often exhibit broad cytotoxicity. The following table summarizes the differential activity of this compound.
| Cell Line | APC Status | IC50 of this compound | Key Apoptotic Markers | Reference |
| DLD1 | Truncated | ~70 nM | Increased cleaved caspase-3 & PARP, JNK activation | [4] |
| HT29 | Truncated | Not specified, but sensitive | Increased cleaved caspase-3 & PARP | [4] |
| HCT116 | Wild-Type | >50 µM | No significant induction of apoptosis | [4] |
| RKO | Wild-Type | Not specified, but insensitive | No significant induction of apoptosis | [6] |
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects through a well-defined signaling cascade. By inhibiting the emopamil (B1663351) binding protein (EBP) in the cholesterol biosynthesis pathway, this compound depletes cellular cholesterol levels.[5][6] This triggers endoplasmic reticulum (ER) stress, leading to the production of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway.[1][7] Concurrently, this compound inhibits the pro-survival AKT signaling pathway.[1][6] This dual action on pro-apoptotic and anti-apoptotic pathways ensures efficient execution of cell death.
Experimental Protocols
To confirm the induction of apoptosis by this compound, several key experiments are routinely performed. Below are the detailed methodologies for these assays.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
Experimental Workflow:
References
- 1. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TASIN Selectively Targets Colon Cancer Cells Expressing Truncated APC - BioSpace [biospace.com]
TASIN-1: A Targeted Approach Against Mutant APC Colorectal Cancer Cells
A comparative analysis of TASIN-1's effects on colorectal cancer cells with truncated Adenomatous Polyposis Coli (APC) versus those with wild-type APC reveals a highly selective therapeutic window. This guide delves into the molecular mechanisms underpinning this selectivity, presenting supporting experimental data and detailed protocols for researchers in oncology and drug development.
This compound, or Truncated APC Selective Inhibitor-1, is a small molecule that has demonstrated significant promise in selectively eliminating colorectal cancer (CRC) cells harboring truncating mutations in the APC gene, a common driver of colorectal tumorigenesis.[1][2] This selectivity spares normal cells and cancer cells with wild-type APC, offering a potential therapeutic strategy with a minimized toxicity profile.[1][2] The cytotoxic effects of this compound are not a result of targeting the Wnt signaling pathway, which is constitutively activated by APC mutations, but rather by inducing a synthetic lethal interaction involving the cholesterol biosynthesis pathway.[3]
Mechanism of Action: Exploiting a Metabolic Vulnerability
This compound exerts its effects by inhibiting cholesterol biosynthesis.[1][4] This inhibition, in cells with truncated APC, leads to a cascade of cellular stress events, culminating in apoptosis.[5] In contrast, cells with wild-type APC are able to activate a feedback mechanism to counteract the cholesterol depletion and ensure their survival.[3]
In Mutant APC Cells: A Pathway to Apoptosis
In CRC cells with truncated APC, treatment with this compound triggers a series of events leading to cell death:
-
Cholesterol Depletion: this compound inhibits a key enzyme in the cholesterol biosynthesis pathway.[5][6]
-
Endoplasmic Reticulum (ER) Stress: The reduction in cellular cholesterol levels induces stress in the endoplasmic reticulum.[4][5]
-
Reactive Oxygen Species (ROS) Generation: ER stress leads to the production of reactive oxygen species.[4][5]
-
JNK Activation and Apoptosis: The accumulation of ROS activates the JNK signaling pathway, which in turn initiates the apoptotic cascade, leading to programmed cell death.[4][5]
-
Inhibition of Akt Signaling: this compound also suppresses the pro-survival Akt signaling pathway in a cholesterol-dependent manner.[5]
In Wild-Type APC Cells: A Survival Response
Cells with wild-type APC exhibit a robust survival response to this compound-induced cholesterol depletion.[3] When cellular cholesterol levels decrease, a feedback mechanism is activated, leading to the processing and nuclear translocation of Sterol Regulatory Element-Binding Proteins (SREBPs).[3] Nuclear SREBPs then upregulate the expression of genes involved in cholesterol synthesis and uptake, effectively restoring cholesterol homeostasis and allowing the cells to survive.[3] Mutant APC cells appear to have a compromised ability to activate this SREBP-mediated feedback loop, rendering them vulnerable to this compound.[3]
Comparative Efficacy: Quantitative Data
The selective cytotoxicity of this compound is evident in the differential IC50 values observed in cell lines with mutant versus wild-type APC.
| Cell Line | APC Status | This compound IC50 | Reference |
| DLD1 | Truncated | 70 nM | [7] |
| HT29 | Truncated | - | [7] |
| HCT116 | Wild-Type | >50 µM | [7] |
| RKO | Wild-Type | - | [6] |
Note: Specific IC50 for HT29 and RKO were not provided in the search results, but they are consistently referred to as sensitive and resistant, respectively.
Experimental Protocols
The following are representative protocols for studying the effects of this compound on CRC cell lines.
Cell Culture and this compound Treatment
-
Cell Lines: DLD1 (truncated APC) and HCT116 (wild-type APC) human colorectal cancer cell lines are commonly used.[7]
-
Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., McCoy's 5A for DLD1 and DMEM for HCT116) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in DMSO to create a stock solution.[7]
-
Treatment: For experiments, cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction). After allowing the cells to attach overnight, the medium is replaced with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control. Treatment durations can vary, for example, 48 hours for viability assays or shorter time points for mechanistic studies.[7]
Cell Viability Assay
-
Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the plate for 48 hours.
-
Quantification: Cell viability can be assessed using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels. Luminescence is read using a plate reader.
-
Analysis: The results are typically normalized to the vehicle-treated control, and IC50 values are calculated using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Signaling Pathway Components
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against proteins of interest (e.g., CHOP, phospho-JNK, total JNK, cleaved caspase-3, actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Workflows
To better understand the complex interactions and experimental procedures, the following diagrams are provided.
Caption: this compound's apoptotic pathway in mutant APC cells.
Caption: this compound's effect and survival in wild-type APC cells.
References
- 1. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer [cancer.fr]
- 2. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apexbt.com [apexbt.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of TASIN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for TASIN-1, a selective inhibitor of colorectal cancer cells with truncated Adenomatous Polyposis Coli (APC). The data presented herein is compiled from various studies to offer an objective overview of its performance and mechanism of action.
In Vitro vs. In Vivo Performance of this compound: A Tabular Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, highlighting its selective cytotoxicity and anti-tumor effects.
Table 1: In Vitro Efficacy of this compound
| Cell Line | APC Status | IC50 | Key Observations |
| DLD1 | Truncated | 70 nM[1][2][3] | Potent and selective toxicity.[2][3] |
| HT29 | Truncated | Not explicitly quantified, but sensitive | Reduced tumor volume in xenografts.[1] |
| HCT116 | Wild-Type | >50 µM[1][2][3] | High selectivity for APC-truncated cells.[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage & Administration | Key Outcomes |
| Nude Mice | DLD1/HT29 Xenograft | 40 mg/kg, intraperitoneal, twice daily for 18 days[1] | 40%-60% reduction in tumor volume compared to vehicle control.[1] Increased cleaved caspase 3 and PARP in tumor lysates.[1] |
| Nude Mice | HCT116 Xenograft | 40 mg/kg, intraperitoneal, twice daily for 18 days | No significant tumor growth inhibition.[1] |
| CPC;Apc Mouse Model | Genetically Engineered Colorectal Cancer | 20, 40 mg/kg, intraperitoneal, twice weekly for 90 or 100 days[1] | Reduced number and size of colon polyps and inhibited tumor progression.[1] |
Mechanism of Action: A Signaling Pathway Overview
This compound exerts its selective cytotoxic effects by targeting the cholesterol biosynthesis pathway in cancer cells with truncated APC. This leads to a cascade of events culminating in apoptosis.
Caption: this compound signaling pathway in APC-truncated cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., DLD1, HCT116)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log of this compound concentration.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Colorectal cancer cells (e.g., DLD1)
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40 mg/kg) or vehicle control intraperitoneally twice daily.[1]
-
Measure tumor volume and body weight every 2-3 days.
-
Continue treatment for the specified duration (e.g., 18 days).[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, histology).
Western Blot Analysis for Apoptosis Markers
Objective: To detect the induction of apoptosis in tumor tissues treated with this compound.
Materials:
-
Tumor tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Homogenize tumor tissues and extract total protein.
-
Determine protein concentration using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the efficacy of this compound.
Caption: General experimental workflow for this compound evaluation.
References
Safety Operating Guide
Navigating the Safe Disposal of TASIN-1 in a Laboratory Setting
Key Chemical and Safety Data for TASIN-1
A thorough understanding of a compound's properties is fundamental to its safe management. The following table summarizes essential information for this compound, gathered from various supplier and research sources.
| Property | Value | Source |
| Chemical Name | 1'-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,4'-bipiperidine hydrochloride | [5] |
| CAS Number | 792927-06-1 (free base), 1678515-13-3 (hydrochloride) | [1][2][3][5] |
| Molecular Formula | C₁₈H₂₈N₂O₃S · HCl | [5] |
| Molecular Weight | 388.95 g/mol | [3][5] |
| Appearance | Solid, white to beige powder | [3][5][6] |
| Solubility | Soluble in DMSO (≥35.2 mg/mL), Ethanol (25 mg/mL), and water (2 mg/mL).[2][5][6] | |
| Storage | Store at -20°C as a solid. In solvent, store at -80°C for up to one year.[2][3][6] | |
| Known Hazards | For research use only. Not for human or veterinary use.[2][6] As a bioactive compound, it should be handled with care, assuming potential toxicity. |
Experimental Protocol for this compound Disposal
The following step-by-step protocol is a general guideline based on standard laboratory practices for the disposal of chemical waste.[7][8] Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
2. Waste Segregation:
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., in DMSO) in a separate, clearly labeled, and sealed hazardous liquid waste container.
-
Avoid mixing with other incompatible chemical waste streams.[7]
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemical waste.[10]
-
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the solvent (if applicable, e.g., "DMSO"), the concentration, and the date. Follow your institution's specific labeling requirements.[8]
4. Storage:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.[8]
-
Ensure the storage area is secure and away from general laboratory traffic.
5. Disposal Request:
-
Once the waste container is full or has reached the designated accumulation time limit, submit a hazardous waste pickup request to your institution's EHS department.[8] Do not dispose of this compound waste down the sink or in the regular trash.[7]
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste in a laboratory setting.
Caption: Decision tree for this compound waste segregation and disposal.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Hydrochloride | APC | TargetMol [targetmol.com]
- 4. Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound = 98 HPLC 1678515-13-3 [sigmaaldrich.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. odu.edu [odu.edu]
- 9. vpr.tamu.edu [vpr.tamu.edu]
- 10. unsw.edu.au [unsw.edu.au]
Safeguarding Your Research: A Comprehensive Guide to Handling TASIN-1
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like TASIN-1 is paramount. This guide provides essential safety protocols and logistical plans to ensure the well-being of laboratory personnel and the integrity of your research.
This compound is a selective inhibitor of truncated adenomatous polyposis coli (APC), exhibiting cytotoxic effects on specific cancer cells by inhibiting cholesterol biosynthesis.[1][2] Due to its potent and targeted activity, stringent adherence to safety procedures is crucial. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE): A Multi-layered Defense
The use of appropriate PPE is the first and most critical line of defense against accidental exposure to this compound. Given its classification as a potent, cytotoxic compound used in antineoplastic research, the following PPE is mandatory.[3][4][5]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Procedure | Recommended PPE |
| Receiving and Unpacking | Single pair of chemotherapy-tested gloves. |
| Storage and Transport | Single pair of chemotherapy-tested gloves. |
| Weighing and Reconstitution (in a certified chemical fume hood or biological safety cabinet) | Double pair of chemotherapy-tested gloves, disposable gown, eye protection (safety glasses with side shields or goggles), and a fit-tested N95 respirator. |
| In Vitro/In Vivo Administration | Double pair of chemotherapy-tested gloves, disposable gown, and eye protection. A face shield is recommended if there is a risk of splashing. |
| Spill Cleanup | Double pair of chemotherapy-tested gloves, disposable gown, eye protection (goggles or face shield), fit-tested N95 respirator, and shoe covers. |
| Waste Disposal | Double pair of chemotherapy-tested gloves and a disposable gown. |
Note: All gloves should be powder-free and meet ASTM D6978 standards for handling chemotherapy drugs. Gowns should be disposable, low-permeability, with long sleeves and tight-fitting cuffs.[4]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A clear and detailed workflow is essential to minimize the risk of exposure and contamination.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Detailed Methodologies
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don a single pair of chemotherapy-tested gloves before handling the package.
-
Transport the package to a designated receiving area.
-
Carefully unpack the contents, verifying the compound and quantity against the order.
-
Store this compound at -20°C in a clearly labeled, sealed container in a designated and restricted area.[6]
2. Preparation and Handling:
-
All handling of this compound powder, including weighing and reconstitution, must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of aerosols.[4]
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Don the appropriate full PPE as outlined in Table 1. When double-gloving, one glove should be tucked under the gown cuff and the second over the cuff.
-
This compound is soluble in DMSO.[6] Use appropriate techniques to minimize aerosol generation during reconstitution.
-
Prepare aliquots for single use to avoid repeated freeze-thaw cycles.
3. Spill Management:
-
A spill kit specifically for hazardous drugs should be readily available.
-
In the event of a spill, evacuate the immediate area and alert others.
-
Wearing the appropriate spill cleanup PPE (see Table 1), contain the spill using absorbent materials from the kit.
-
Clean the area with a suitable decontamination solution, followed by a rinse with water.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent pads, and plasticware, are considered hazardous waste.[4] These should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any contaminated liquid media should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled as "Hazardous Drug Waste" or "Chemotherapy Waste".[4]
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[7][8][9]
This compound Signaling Pathway
This compound selectively induces apoptosis in colorectal cancer cells with truncated APC by inhibiting cholesterol biosynthesis. This leads to endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and subsequent activation of the JNK signaling pathway.
Caption: this compound mechanism of action leading to apoptosis in cancer cells.
By adhering to these stringent safety protocols, researchers can confidently work with this compound, ensuring personal safety and advancing critical drug development research. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for any chemical you are working with.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. purdue.edu [purdue.edu]
- 9. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
